3,3,3-Trifluoropropylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c4-3(5,6)1-2-7/h1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVNONVXYLYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196680 | |
| Record name | 1-Propanamine, 3,3,3-trifluoro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-39-9 | |
| Record name | 3,3,3-Trifluoro-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, 3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3,3,3-trifluoro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3,3,3-Trifluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropylamine is a critical building block in medicinal chemistry and drug development, prized for its ability to impart unique physicochemical properties to molecules, such as enhanced metabolic stability and modulated basicity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the reduction of 3,3,3-trifluoropropionitrile and 3,3,3-trifluoropropionamide. Detailed experimental protocols, quantitative data on reaction yields and purity, and purification methodologies are presented to aid researchers in the efficient preparation of this valuable compound.
Introduction
The incorporation of fluorine-containing moieties into drug candidates is a widely employed strategy to optimize their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group (CF3) is of particular interest due to its strong electron-withdrawing nature and lipophilicity. This compound serves as a key intermediate for introducing the trifluoropropyl group into a variety of molecular scaffolds. This guide details the most common and effective methods for its synthesis and purification, providing researchers with the practical knowledge required for its laboratory-scale preparation.
Synthetic Routes
The synthesis of this compound is predominantly achieved through the reduction of commercially available precursors, namely 3,3,3-trifluoropropionitrile and 3,3,3-trifluoropropionamide. Two primary methods are employed for these reductions: catalytic hydrogenation and reduction with metal hydrides.
Reduction of 3,3,3-Trifluoropropionitrile
The catalytic hydrogenation of 3,3,3-trifluoropropionitrile is an industrially scalable and environmentally benign method. Common catalysts include Raney Nickel and Palladium on carbon.
Reaction Scheme:
CF₃CH₂CN + 2 H₂ → CF₃CH₂CH₂NH₂
Catalyst: Raney Nickel Solvent: Anhydrous Ethanol or Methanol Pressure: High Pressure H₂ Temperature: Elevated Temperature
Experimental Protocol: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile
-
Catalyst Preparation: In a fume hood, a slurry of Raney Nickel (50% in water) is washed sequentially with deionized water and then with anhydrous ethanol to remove water.
-
Reaction Setup: A high-pressure autoclave is charged with 3,3,3-trifluoropropionitrile and anhydrous ethanol. The prepared Raney Nickel catalyst is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred and heated to the specified temperature for the required duration.
-
Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst. The filtrate, containing the product, is then subjected to purification.
Reduction of 3,3,3-Trifluoropropionamide
An alternative route involves the reduction of 3,3,3-trifluoropropionamide, which can be synthesized from the corresponding nitrile. This two-step process is often facilitated by the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
CF₃CH₂CN + H₂O₂ → CF₃CH₂CONH₂
Reagent: Hydrogen Peroxide Base: e.g., Potassium Carbonate Solvent: e.g., Dimethyl Sulfoxide (DMSO)
Reaction Scheme:
CF₃CH₂CONH₂ + [H] → CF₃CH₂CH₂NH₂
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) Solvent: Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Experimental Protocol: LiAlH₄ Reduction of 3,3,3-Trifluoropropionamide
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Amide: A solution of 3,3,3-trifluoropropionamide in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all while cooling in an ice bath. The resulting granular precipitate is filtered off and washed with the solvent. The combined filtrate and washings contain the desired amine.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile
| Parameter | Value |
| Substrate | 3,3,3-Trifluoropropionitrile |
| Catalyst | Raney Nickel |
| Catalyst Loading | 10-20 wt% |
| Solvent | Anhydrous Ethanol |
| Hydrogen Pressure | 50-100 bar |
| Temperature | 80-120 °C |
| Reaction Time | 4-8 hours |
| Yield | 70-85% |
| Purity (crude) | >90% |
Table 2: Reduction of 3,3,3-Trifluoropropionamide with LiAlH₄
| Parameter | Value |
| Substrate | 3,3,3-Trifluoropropionamide |
| Reducing Agent | Lithium Aluminum Hydride |
| Stoichiometry | 1.5-2.0 equivalents |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
| Yield | 75-90% |
| Purity (crude) | >95% |
Purification
Due to its low boiling point (approximately 67-69 °C), this compound requires careful purification, typically by fractional distillation.
Fractional Distillation
Fractional distillation is effective for separating the volatile amine from less volatile impurities and residual solvent.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask cooled in an ice bath, is assembled.
-
Distillation: The crude this compound is charged into the distillation flask with boiling chips. The mixture is heated gently.
-
Fraction Collection: The fraction distilling at the boiling point of this compound (67-69 °C at atmospheric pressure) is collected.
-
Purity Analysis: The purity of the collected fractions is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₃H₆F₃N |
| Molecular Weight | 113.08 g/mol |
| Boiling Point | 67-69 °C |
| ¹H NMR (CDCl₃, δ) | ~2.9 (t, 2H), ~2.4 (m, 2H), ~1.3 (s, 2H, NH₂) |
| ¹⁹F NMR (CDCl₃, δ) | ~-66 (t) |
| Purity (after distillation) | >99% |
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic pathways and the purification workflow.
Caption: Synthetic routes to this compound.
Caption: Purification workflow for this compound.
Conclusion
This technical guide has outlined the primary synthetic and purification methodologies for this compound. The reduction of 3,3,3-trifluoropropionitrile via catalytic hydrogenation and the reduction of 3,3,3-trifluoropropionamide with lithium aluminum hydride are both effective routes to this important building block. Careful fractional distillation is crucial for obtaining high-purity material. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the reliable synthesis of this compound for its application in drug discovery and development.
An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropylamine is a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 3,3,3-trifluoropropan-1-amine | [1] |
| CAS Number | 460-39-9 | [1] |
| Molecular Formula | C₃H₆F₃N | [1] |
| Molecular Weight | 113.08 g/mol | [1] |
| Density | 1.152 g/cm³ | [2] |
| Boiling Point | 67-69 °C | |
| Melting Point (HCl Salt) | 222-223 °C | [3] |
| Physical Form | Liquid |
Acidity and Solubility Properties
| Property | Value | Reference(s) |
| pKa (Basic) | 8.7 | [1] |
| Solubility | Soluble in most organic solvents; limited solubility in water. | [4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections describe standard protocols applicable to this compound.
Determination of pKa by Potentiometric Titration
The pKa of an amine is a measure of its basicity and is critical for predicting its ionization state at physiological pH. Potentiometric titration is a highly accurate method for its determination.
Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the change in pH is monitored using a pH meter. The pKa is the pH at which half of the amine is in its protonated form.
Apparatus:
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Beaker or titration vessel
Procedure:
-
Sample Preparation: Accurately weigh approximately 40 μmoles of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or acetonitrile may be used.
-
Titration Setup: Place the sample solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.
-
Titration: Begin stirring and add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the curve.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. Due to the basic nature of amines, specialized columns are often required to prevent peak tailing.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides mass-to-charge ratio information for identification.
Apparatus:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Headspace autosampler (optional, for volatile analysis)
-
Specialized GC column for volatile amines (e.g., Rtx-Volatile Amine)
-
Syringe for injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). For trace analysis in complex matrices, a headspace or derivatization approach may be necessary.[5][6]
-
GC-MS Parameters:
-
Injector: Set to a temperature of ~250°C in splitless mode.[7]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1-2 mL/min).[6]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-25°C/min.[6][7]
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the analyte and potential fragments (e.g., m/z 30-200).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The mass spectrum of the peak corresponding to this compound can be compared to a library spectrum for confirmation or analyzed for its molecular ion and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide complementary information.
Principle: Nuclei with non-zero spin (like ¹H, ¹³C, ¹⁹F) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax provides information about the chemical environment of each nucleus.
Apparatus:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the desired spectra (¹H, ¹³C, ¹⁹F).
-
Data Analysis and Expected Signals:
-
¹H NMR: Expect two triplet signals for the two methylene (-CH₂-) groups, deshielded by the adjacent amine and CF₃ groups. The N-H protons may appear as a broad singlet.[8] The addition of D₂O will cause the N-H signal to disappear, confirming its assignment.[8]
-
¹³C NMR: Expect signals for the two distinct methylene carbons, with the carbon adjacent to the CF₃ group showing a characteristic quartet due to C-F coupling.[8]
-
¹⁹F NMR: Expect a single signal (likely a triplet due to coupling with the adjacent -CH₂- group) for the three equivalent fluorine atoms.
-
Synthesis and Reactivity Overview
While multiple synthetic routes exist, a common approach to synthesizing primary amines is through the reduction of nitriles or amides.
Representative Synthesis Workflow
A plausible synthesis involves the reduction of 3,3,3-trifluoropropionitrile.
Conclusion
The physicochemical properties of this compound, particularly its basicity and volatility, are dictated by the interplay between the basic amine group and the electron-withdrawing trifluoromethyl group. A thorough understanding of these properties, obtained through robust experimental methods as outlined in this guide, is fundamental for its effective application in research and development. The provided protocols and workflows serve as a foundational resource for scientists and professionals working with this versatile fluorinated building block.
References
- 1. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4 - iChemical [ichemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3,3,3-Trifluoropropylamine (CAS number 460-39-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, safety and handling information, and synthetic methodologies related to 3,3,3-Trifluoropropylamine. This fluorinated building block is of significant interest in the pharmaceutical, agrochemical, and materials science sectors due to the unique properties conferred by the trifluoromethyl group.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The incorporation of the trifluoromethyl group significantly influences the compound's basicity and other chemical characteristics. The hydrochloride salt is a solid with a distinct melting point.
| Property | Value | Reference |
| CAS Number | 460-39-9 | [2] |
| Molecular Formula | C₃H₆F₃N | [2] |
| Molecular Weight | 113.08 g/mol | [2] |
| Boiling Point | 67 °C | [3] |
| Density | 1.152 g/cm³ (Predicted) | [3] |
| pKa (Predicted) | 8.18 ± 0.10 | [3] |
| Refractive Index | 1.328 | [3] |
| Melting Point (HCl salt) | 222-223 °C | [4] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show two methylene groups. The methylene group adjacent to the amine function (α-CH₂) would appear as a triplet, coupled to the neighboring methylene group. The methylene group adjacent to the trifluoromethyl group (β-CH₂) would appear as a quartet of triplets, due to coupling with both the CF₃ group and the adjacent CH₂ group. The amine protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the two methylene carbons and the trifluoromethyl carbon. The carbon attached to the nitrogen would be the most deshielded of the methylene carbons. The trifluoromethyl carbon signal would be split into a quartet by the three fluorine atoms.
FT-IR: The infrared spectrum will exhibit characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).
Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for amines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen) and loss of ammonia. The presence of the trifluoromethyl group will also lead to characteristic fragmentation patterns.
Safety and Handling
This compound is a corrosive and hazardous chemical that must be handled with appropriate safety precautions.[3]
Hazard Symbols: C (Corrosive)[3]
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May be fatal if swallowed.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Experimental Protocols and Applications
This compound serves as a critical building block in the synthesis of various biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 3,3,3-trifluoropropionitrile or 3,3,3-trifluoropropanamide.
Example Protocol: Reduction of 3,3,3-Trifluoropropionitrile
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of Starting Material: A solution of 3,3,3-trifluoropropionitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Work-up and Isolation: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation to yield the final product.
Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures should be optimized based on the scale of the reaction and literature precedents.
Application in PET Imaging Agent Synthesis
A notable application of this compound is in the synthesis of the hypoxia imaging agent [¹⁸F]-EF3 for Positron Emission Tomography (PET). The synthesis involves the coupling of [¹⁸F]-3,3,3-trifluoropropylamine with an activated ester.[5]
Caption: Radiosynthesis workflow for the PET imaging agent [18F]-EF3.
This workflow highlights the utility of this compound as a key synthon in the development of advanced medical imaging agents.[5] The entire process, from the production of [¹⁸F]-HF to the purified final product, can be accomplished within 90 minutes.[5]
Logical Relationships in Synthesis
The synthesis of fluorinated amines often involves a multi-step process where functional group transformations are key. A generalized logical flow for obtaining this compound from a carboxylic acid precursor is outlined below.
Caption: Synthetic pathways to this compound.
This diagram illustrates that this compound can be synthesized from a corresponding carboxylic acid via either the amide or nitrile intermediate, followed by a reduction step. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
References
- 1. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 460-39-9 [chemicalbook.com]
- 4. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4 - iChemical [ichemical.com]
- 5. Synthesis of [18F]-labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,3,3-Trifluoropropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3,3-Trifluoropropylamine (C₃H₆F₃N), a compound of interest in pharmaceutical and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR; Trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| ~2.90 | Triplet (t) | 2H | -CH₂-NH₂ | ³JHH ≈ 6-7 Hz |
| ~2.45 | Quartet of Triplets (qt) | 2H | CF₃-CH₂- | ³JHF ≈ 11 Hz, ³JHH ≈ 6-7 Hz |
| ~1.40 | Broad Singlet | 2H | -NH₂ | - |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Quartet JCF (Hz) | Assignment |
| ~126 | ~277 | -CF₃ |
| ~39 | Not Applicable | -CH₂-NH₂ |
| ~35 | ~30 | CF₃-CH₂- |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ~ -66 | Triplet (t) | ³JFH ≈ 11 Hz | -CF₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (ν) cm⁻¹ | Intensity | Vibration Type | Functional Group |
| 3400 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2960 - 2850 | Medium | C-H Stretch | Alkane (-CH₂-) |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1470 - 1430 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂-) |
| 1350 - 1000 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1200 - 1020 | Medium | C-N Stretch | Aliphatic Amine |
| 900 - 675 | Broad | N-H Wag | Primary Amine (-NH₂) |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) at 70 eV
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Notes |
| 113 | [C₃H₆F₃N]⁺ | Molecular Ion (M⁺) |
| 96 | [C₃H₅F₃]⁺ | Loss of NH₂ |
| 83 | [C₂H₂F₃]⁺ | Alpha-cleavage with loss of CH₂NH₂ |
| 44 | [CH₄N]⁺ | Alpha-cleavage with loss of C₂H₂F₃ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation:
-
For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
For ¹³C NMR, a more concentrated solution (50-200 mM) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
The experiments should be performed on a spectrometer operating at a field strength of 300 MHz or higher.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment without proton decoupling to observe the coupling to the adjacent methylene protons. Use an appropriate spectral width to cover the expected chemical shift range for fluorinated aliphatic compounds.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
As this compound is a liquid, the spectrum can be obtained as a thin film.[3]
-
Place one drop of the neat liquid onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]
-
Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[3]
-
-
Instrument Setup:
-
Record a background spectrum of the empty FT-IR sample compartment to subtract atmospheric water and carbon dioxide signals.
-
Set the spectral range to 4000-400 cm⁻¹.[4]
-
A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Acquisition:
-
Place the prepared salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, co-adding 16 or 32 scans to improve the signal-to-noise ratio.[4]
-
Process the data to present it as a plot of transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Inject a dilute solution of the analyte (e.g., in dichloromethane) into the GC system, which will separate it from the solvent and introduce it into the mass spectrometer.
-
-
Ionization:
-
Mass Analysis and Detection:
-
The generated positive ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu to detect the molecular ion and all significant fragment ions.
-
The detector will record the abundance of each ion at its specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3,3,3-Trifluoropropylamine Hydrochloride, a valuable fluorinated building block in the development of pharmaceuticals and agrochemicals.[1][2] The unique properties conferred by the trifluoromethyl group make this compound a significant intermediate in modern organic synthesis. This document details experimental protocols for key synthetic transformations, presents quantitative data in structured tables, and includes visualizations of the reaction pathways.
Introduction
This compound hydrochloride (CAS Number: 2968-33-4) is a colorless, odorless, crystalline solid with a melting point of 222-223°C.[1] It is soluble in water and alcohol.[1] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of adjacent functional groups, enhance the stability of the final product, and improve the efficacy and persistence of biologically active molecules.[2] This guide outlines three principal synthetic strategies for its preparation: the reduction of 3,3,3-trifluoropropionitrile, the reduction of 3,3,3-trifluoropropionamide, and the Gabriel synthesis starting from a 3,3,3-trifluoropropyl halide.
Synthetic Routes
Route 1: Reduction of 3,3,3-Trifluoropropionitrile
A direct and efficient method for the synthesis of this compound is the reduction of 3,3,3-trifluoropropionitrile. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents.
Catalytic hydrogenation offers a scalable and industrially feasible approach. Palladium on carbon (Pd/C) is a commonly employed catalyst for the reduction of nitriles to primary amines. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. Acidic additives can be used to minimize the formation of secondary and tertiary amine byproducts by forming the ammonium salt of the primary amine as it is produced.
Experimental Protocol: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile
-
Reaction Setup: A high-pressure reactor is charged with 3,3,3-trifluoropropionitrile, a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and water), and a catalytic amount of 10% Pd/C.
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 6 bar). The reaction mixture is stirred at a controlled temperature (e.g., 30-80°C) for a specified duration (e.g., 7-21 hours).
-
Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure. If an acidic additive was used, the resulting salt can be isolated. Alternatively, the free amine can be obtained by basification followed by extraction and distillation. The amine is then converted to its hydrochloride salt.
| Parameter | Value | Reference |
| Starting Material | 3-Phenylpropionitrile | [3] |
| Catalyst | 10% Pd/C | [3] |
| Solvent | Dichloromethane/Water | [3] |
| Pressure | 6 bar H₂ | [3] |
| Temperature | 80°C | [3] |
| Reaction Time | 7 hours | [3] |
| Conversion | 76% | [3] |
| Selectivity to Primary Amine | 26% | [3] |
| Isolated Yield of Primary Amine | 20% | [3] |
Note: The data presented is for the hydrogenation of 3-phenylpropionitrile, a structural analog, as specific quantitative data for the catalytic hydrogenation of 3,3,3-trifluoropropionitrile was not available in the searched literature. The conditions are expected to be similar.
Reaction Pathway: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile
Caption: Catalytic reduction of 3,3,3-trifluoropropionitrile.
For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for the conversion of nitriles to primary amines.[4] The reaction is typically performed in an anhydrous ethereal solvent.
Experimental Protocol: LiAlH₄ Reduction of a Nitrile
-
Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: A solution of the nitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for a specified period (e.g., 4 hours).
-
Work-up (Quenching): The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all while maintaining a low temperature.
-
Isolation and Purification: The resulting solid is removed by filtration, and the filter cake is washed with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine. The amine can then be purified by distillation and converted to its hydrochloride salt.
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Temperature | 0°C to room temperature | [5] |
| Work-up | Sequential addition of H₂O, NaOH(aq), H₂O | [5] |
Note: This is a general procedure for LiAlH₄ reduction of nitriles. Specific quantitative data for 3,3,3-trifluoropropionitrile was not available in the searched literature.
Reaction Pathway: LiAlH₄ Reduction of 3,3,3-Trifluoropropionitrile
Caption: Reduction of 3,3,3-trifluoropropionitrile with LiAlH₄.
Route 2: Reduction of 3,3,3-Trifluoropropionamide
Another viable route is the reduction of 3,3,3-trifluoropropionamide, which can be prepared from 3,3,3-trifluoropropionic acid.
3,3,3-Trifluoropropionic acid can be converted to the corresponding amide through activation of the carboxylic acid (e.g., formation of an acid chloride or use of a coupling agent) followed by reaction with ammonia.
Experimental Protocol: Amide Formation
-
Activation: 3,3,3-Trifluoropropionic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acid chloride.
-
Amination: The crude acid chloride is then carefully added to a solution of aqueous ammonia at low temperature to form 3,3,3-trifluoropropionamide.
-
Isolation: The product can be isolated by filtration or extraction.
| Parameter | Value | Reference |
| Starting Material | 3,3,3-Trifluoropropionic acid | |
| Reagents for Acid Chloride | Thionyl chloride or oxalyl chloride | General Knowledge |
| Aminating Agent | Aqueous Ammonia | General Knowledge |
Lithium aluminum hydride is a highly effective reagent for the reduction of amides to amines.[4]
Experimental Protocol: LiAlH₄ Reduction of an Amide
The experimental protocol is similar to the reduction of nitriles with LiAlH₄.
-
Reaction Setup: A suspension of LiAlH₄ in anhydrous THF is prepared in a dry, inert atmosphere.
-
Addition of Amide: A solution of 3,3,3-trifluoropropionamide in anhydrous THF is added dropwise at 0°C.
-
Reaction Conditions: The reaction is typically stirred at room temperature or refluxed to ensure complete conversion.
-
Work-up and Isolation: The work-up and isolation procedure is analogous to that described for the LiAlH₄ reduction of nitriles.
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Temperature | 0°C to reflux | [5] |
Reaction Pathway: Synthesis via Amide Reduction
Caption: Synthesis of this compound from the corresponding carboxylic acid.
Route 3: Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[6][7] This route requires the preparation of a 3,3,3-trifluoropropyl halide as a precursor.
3-Bromo-1,1,1-trifluoropropane can be synthesized from 3,3,3-trifluoropropene by anti-Markovnikov addition of hydrogen bromide, often initiated by radicals or UV light. A method using an activated carbon catalyst has also been reported.[8]
Experimental Protocol: Hydrobromination of 3,3,3-Trifluoropropene
-
Reaction Setup: 3,3,3-Trifluoropropene and hydrogen bromide are introduced into a reactor containing an activated carbon catalyst.
-
Reaction Conditions: The reaction is carried out at a sufficient temperature and for a contact time of 0.1 to 200.0 seconds to form the desired product.[8]
-
Isolation: The product, 3-bromo-1,1,1-trifluoropropane, is recovered from the reaction mixture.
| Parameter | Value | Reference |
| Starting Material | 3,3,3-Trifluoropropene | [8] |
| Reagent | Hydrogen Bromide | [8] |
| Catalyst | Activated Carbon | [8] |
| Conversion of Propene | 33% | [8] |
| Selectivity to 3-bromo-1,1,1-trifluoropropane | 98% | [8] |
The Gabriel synthesis involves the N-alkylation of potassium phthalimide with 3-bromo-1,1,1-trifluoropropane, followed by the liberation of the primary amine.[6][7]
Experimental Protocol: Gabriel Synthesis
-
N-Alkylation: Potassium phthalimide is reacted with 3-bromo-1,1,1-trifluoropropane in a suitable polar aprotic solvent such as DMF to form N-(3,3,3-trifluoropropyl)phthalimide.
-
Hydrolysis/Hydrazinolysis: The resulting phthalimide is cleaved to release the primary amine. This can be achieved by acidic hydrolysis or, more commonly, by reaction with hydrazine hydrate (Ing-Manske procedure) in a solvent like ethanol.[6]
-
Isolation: After hydrazinolysis, the phthalhydrazide precipitate is filtered off. The filtrate containing the free amine is then typically acidified and the product is isolated as the hydrochloride salt.
| Parameter | Value | Reference |
| Reagents | Potassium Phthalimide, 3-Bromo-1,1,1-trifluoropropane | [6][7] |
| Solvent for Alkylation | Dimethylformamide (DMF) | [9] |
| Cleavage Reagent | Hydrazine Hydrate | [6] |
Reaction Pathway: Gabriel Synthesis
Caption: Gabriel synthesis of this compound.
Final Step: Formation of the Hydrochloride Salt
To improve stability, handling, and solubility in aqueous media, the free base of this compound is converted to its hydrochloride salt.[10] This is a standard procedure for many amine-containing pharmaceuticals.[10]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The purified this compound free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or acetone.
-
Acidification: Anhydrous hydrogen chloride (gas or a solution in an organic solvent) is added to the amine solution with stirring.[11] The use of aqueous HCl is generally avoided as the resulting salt can be soluble in water.[11]
-
Crystallization and Isolation: The hydrochloride salt typically precipitates from the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
| Parameter | Value | Reference |
| Reagent | Anhydrous Hydrogen Chloride | [11] |
| Solvent | Anhydrous Acetone or Diethyl Ether | [11] |
| Product Form | Crystalline Solid | [1] |
Reaction Pathway: Hydrochloride Salt Formation
Caption: Conversion of the free amine to its hydrochloride salt.
Conclusion
This guide has detailed the most common and effective synthetic routes for the preparation of this compound hydrochloride. The choice of a particular route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. For large-scale production, the catalytic hydrogenation of 3,3,3-trifluoropropionitrile is likely the most economical choice. For laboratory-scale synthesis, the reduction of the nitrile or the corresponding amide with lithium aluminum hydride, or the Gabriel synthesis, offer reliable alternatives. The final conversion to the hydrochloride salt is a straightforward process that enhances the compound's utility as a building block in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. data.epo.org [data.epo.org]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Stability and Reactivity of 3,3,3-Trifluoropropylamine
This technical guide provides a comprehensive overview of the stability and reactivity of this compound (CAS No. 460-39-9), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can impart unique properties to molecules, including enhanced stability, lipophilicity, and metabolic resistance, making trifluoropropylamine a valuable building block in the synthesis of novel compounds.[1] This document consolidates critical information on its chemical and physical properties, stability under various conditions, reactivity with other substances, and safe handling protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. This data is essential for designing experiments and for safe handling and storage.
| Property | This compound | This compound Hydrochloride | Source |
| CAS Number | 460-39-9 | 2968-33-4 | [2][3] |
| Molecular Formula | C₃H₆F₃N | C₃H₇ClF₃N | [2][4] |
| Molecular Weight | 113.08 g/mol | 149.54 g/mol | [4] |
| Physical Form | Liquid | Solid | [5] |
| Boiling Point | Not Available | 30.6°C at 760 mmHg | [6][7] |
| Melting Point | Not Available | 222-223°C | [7] |
| Flash Point | Not applicable | 8.7°C | [6][7] |
| Density | 1.152 g/cm³ | 5.2 | [4][6] |
| Vapor Pressure | 616 mmHg at 25°C | 616 mmHg at 25°C | [4][6] |
| pKa (Basic) | 8.7 | Not Available | [2] |
Stability and Storage
This compound hydrochloride is stable under normal handling and storage conditions.[8][9] However, it is hygroscopic and should be stored under an inert atmosphere with the container tightly closed.[5][8] To ensure its integrity, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuff containers.[4] It is also recommended to protect the containers from physical damage and to check them regularly for leaks.
Conditions to Avoid:
-
Heat, sparks, and flames: Keep away from ignition sources.[8][9]
-
Moisture: Due to its hygroscopic nature, exposure to moisture should be minimized.[8]
-
High temperatures: Do not expose to temperatures exceeding 50°C.[9]
Reactivity Profile
Incompatible Materials
This compound and its salts should not be stored with strong oxidizing agents.[8][9] Additionally, related fluorinated compounds are known to be incompatible with alkali metals and finely divided metals such as aluminum, magnesium, and zinc.[9]
Hazardous Decomposition Products
Under normal conditions of storage and use, hazardous decomposition products should not be produced.[8][9] However, in the event of a fire, thermal decomposition can generate hazardous products, which may include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride[9]
-
Corrosive fumes
Hazardous Reactions
While specific hazardous reactions for this compound are not detailed in the provided search results, it is noted that related compounds may polymerize under certain conditions.[10] Given its amine functional group, it can be expected to react exothermically with acids.
Caption: Incompatibility and Decomposition Pathways.
Experimental Protocols and Safe Handling
Given the hazardous nature of this compound and its hydrochloride salt, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[4]
-
Skin and Body Protection: Fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded, a full-face respirator should be used.[4]
General Handling Procedure
-
Preparation: Ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably a chemical fume hood.[4][8] Set up emergency exits and a risk-elimination area.[4]
-
Handling: Avoid breathing dust, mist, or vapors.[4][8] Avoid contact with skin and eyes.[4] Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
During Use: Do not eat, drink, or smoke when using this product.[8]
-
After Handling: Always wash hands thoroughly with soap and water after handling. Contaminated work clothes should be laundered separately before reuse.
Caption: A generalized workflow for the safe handling of this compound.
Accidental Release Measures
In case of a spill, immediately evacuate the area.[4] Remove all sources of ignition.[4] Use dry clean-up procedures and avoid generating dust. Collect the spilled material in a suitable, closed container for disposal.[4] Prevent the chemical from entering drains or public waters.[4][8]
Toxicological and Safety Information
This compound and its hydrochloride salt are classified as hazardous materials.
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.
The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Caption: Logical relationships between properties, hazards, and handling implications.
Conclusion
This compound is a valuable but hazardous chemical that requires careful handling. Its stability is contingent on proper storage conditions, specifically in a cool, dry, well-ventilated area under an inert atmosphere and away from incompatible materials like strong oxidizing agents. The reactivity profile is dominated by its amine functionality and the presence of the trifluoromethyl group. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in a controlled environment, is essential to mitigate the risks associated with its use. This guide provides the foundational information necessary for researchers, scientists, and drug development professionals to work safely and effectively with this compound.
References
- 1. This compound | 460-39-9 | Benchchem [benchchem.com]
- 2. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 460-39-9 | this compound - Synblock [synblock.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3,3,3-Trifluoropropan-1-amine hydrochloride | 2968-33-4 [sigmaaldrich.com]
- 6. This compound HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 7. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4 - iChemical [ichemical.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Safe Handling and Storage of 3,3,3-Trifluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and storage requirements for 3,3,3-Trifluoropropylamine and its hydrochloride salt. The information is intended to minimize risks and ensure a safe laboratory environment for all personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties for this compound and its hydrochloride salt are provided below. This data is essential for understanding the substance's behavior and for making informed safety decisions.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 460-39-9[1][2] | 2968-33-4[3] |
| Molecular Formula | C₃H₆F₃N[1] | C₃H₇ClF₃N |
| Molecular Weight | 113.08 g/mol [1] | 149.54 g/mol [1] |
| Boiling Point | 67 °C[4] | 30.6 °C at 760 mmHg[3] |
| Melting Point | Not available | 222-223 °C[3] |
| Density | 1.152 g/cm³[5] | 5.2 g/cm³[3] |
| Vapor Pressure | 616 mmHg at 25°C[4] | Not available |
| Flash Point | Not available | 8.7 °C[3] |
| Appearance | Liquid | Solid (Crystal - Powder), White to slightly pale yellow |
Hazard Identification and GHS Classification
This compound and its salts are hazardous chemicals that require careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance.[1]
-
Acute Toxicity, Oral: Harmful or fatal if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Standard Operating Procedures for Safe Handling
Adherence to the following procedures is mandatory to ensure the safety of all personnel when working with this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4] Local exhaust ventilation is crucial to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an emergency eyewash station are readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashing.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Always inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[5]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.
Safe Storage and Incompatibility
Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4] Containers should be kept tightly closed to prevent the ingress of moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is required.
Accidental Release
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection, and contain the spill. Prevent the material from entering drains or waterways.
-
Ventilation: Ensure the area is well-ventilated to disperse any vapors.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from procurement to disposal.
Caption: Logical workflow for safe handling of this compound.
References
An In-depth Technical Guide to 3,3,3-Trifluoropropylamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropylamine is a critical fluorinated building block in modern medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group (CF3) into molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound. It further delves into its applications in drug development, supported by detailed experimental protocols and quantitative data. While a specific, marketed drug incorporating the this compound moiety is not prominently documented in publicly available literature, its value as a synthon for creating novel pharmaceutical candidates is well-established. This guide will also explore the general impact of trifluoromethyl groups on the modulation of biological signaling pathways, using a relevant example.
Discovery and History
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its common salt form is essential for its application in synthesis and drug design.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 460-39-9[2][3] | 2968-33-4[4] |
| Molecular Formula | C₃H₆F₃N[2][3] | C₃H₇ClF₃N[5] |
| Molecular Weight | 113.08 g/mol [2][3] | 149.54 g/mol [5] |
| Boiling Point | 30.6 °C at 760 mmHg[2] | Not applicable |
| Melting Point | Not available | 222-223 °C[2][5] |
| Basic pKa | 8.7[2] | Not applicable |
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Reduction of 3,3,3-Trifluoropropionitrile
A common and direct method for the synthesis of this compound is the reduction of 3,3,3-trifluoropropionitrile. This can be achieved through catalytic hydrogenation or with chemical hydrides.
Catalytic hydrogenation offers a scalable and often cleaner method for nitrile reduction.
-
Experimental Protocol:
-
In a high-pressure autoclave, a solution of 3,3,3-trifluoropropionitrile (1 eq.) in a suitable solvent (e.g., methanol, ethanol) is prepared.
-
A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution. The catalyst loading is typically 5-10 mol%.[6][7]
-
The autoclave is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) until the hydrogen uptake ceases.[6]
-
After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.
-
-
Logical Workflow for Catalytic Hydrogenation:
Caption: Catalytic hydrogenation of 3,3,3-trifluoropropionitrile.
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[8][9][10]
-
Experimental Protocol:
-
A solution of 3,3,3-trifluoropropionitrile (1 eq.) in a dry ethereal solvent (e.g., diethyl ether, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution or suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq.) in the same dry solvent is added dropwise to the nitrile solution, maintaining the temperature at 0 °C.[11]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting precipitate of aluminum salts is removed by filtration.
-
The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed by rotary evaporation.
-
The crude this compound is then purified by distillation.
-
Gabriel Synthesis
The Gabriel synthesis provides a classic route to primary amines, avoiding over-alkylation.[1][12][13][14] This method would involve the reaction of a 3,3,3-trifluoropropyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis.
-
Experimental Protocol:
-
Step 1: N-Alkylation. Potassium phthalimide (1.1 eq.) is dissolved or suspended in a polar aprotic solvent such as DMF. To this is added 1-bromo-3,3,3-trifluoropropane (1 eq.). The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete. After cooling, the reaction mixture is poured into water, and the precipitated N-(3,3,3-trifluoropropyl)phthalimide is collected by filtration and washed with water.
-
Step 2: Hydrazinolysis. The N-(3,3,3-trifluoropropyl)phthalimide (1 eq.) is suspended in ethanol, and hydrazine hydrate (1.2-1.5 eq.) is added.[12] The mixture is heated at reflux for several hours, during which a precipitate of phthalhydrazide forms. After cooling, the mixture is acidified with concentrated HCl and then filtered to remove the phthalhydrazide. The filtrate is concentrated under reduced pressure, and the residue is made basic with a strong base (e.g., NaOH) to liberate the free amine. The this compound is then extracted with a suitable organic solvent, dried, and purified by distillation.
-
-
Gabriel Synthesis Workflow:
Applications in Drug Development
The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy to enhance its pharmacological properties. [15]The CF3 group can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity which can aid in cell membrane permeability, and alter the acidity of nearby functional groups. [15]this compound serves as a key building block for introducing the trifluoropropyl moiety into potential drug molecules.
While a specific, widely-marketed drug containing the this compound substructure is not readily identifiable in the public domain, the trifluoropropyl group itself is of significant interest in medicinal chemistry. For example, it has been incorporated into ligands for the dopamine D2 receptor, which are targets for antipsychotic and anti-Parkinsonian drugs. [16][17][18][19][20]
The Role of the Trifluoromethyl Group in Modulating Biological Signaling Pathways: An Illustrative Example with a Serotonin Transporter (SERT) Inhibitor
To illustrate the importance of the trifluoromethyl group in drug action and its effect on signaling pathways, we can consider the well-known antidepressant, Fluoxetine (Prozac). Although Fluoxetine does not contain the this compound moiety, it possesses a trifluoromethyl group on a phenyl ring and its mechanism of action is well-understood. [15][21][22][23][24] Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). [15]It blocks the serotonin transporter (SERT) in the presynaptic neuron, which is responsible for the reuptake of serotonin from the synaptic cleft. [15][21][22]This inhibition leads to an increase in the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The trifluoromethyl group in Fluoxetine is crucial for its high affinity and selectivity for SERT. [15]
-
Signaling Pathway Modulated by Fluoxetine (an SSRI):
Caption: Fluoxetine inhibits serotonin reuptake.
This example highlights how the presence of a trifluoromethyl group can be instrumental in the design of a drug that selectively modulates a key signaling pathway in the central nervous system. The principles of using trifluoromethyl-containing building blocks like this compound are aimed at achieving similar enhancements in potency, selectivity, and pharmacokinetic properties for novel drug candidates targeting a wide range of biological pathways.
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis can be achieved through various established methods, including the reduction of nitriles and the Gabriel synthesis, allowing for its incorporation into diverse molecular scaffolds. While a blockbuster drug featuring this specific amine has yet to emerge, the well-documented benefits of the trifluoromethyl group in drug design ensure that this compound will continue to be a compound of significant interest to researchers in the pharmaceutical and agrochemical industries. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this amine and its derivatives, as well as the exploration of its incorporation into novel drug candidates targeting a wide array of diseases.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 460-39-9 | Benchchem [benchchem.com]
- 3. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound HYDROCHLORIDE | 2968-33-4 [chemicalbook.com]
- 5. Buy 3,3,3-Trifluoropropan-1-amine hydrochloride | 2968-33-4 [smolecule.com]
- 6. azom.com [azom.com]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 11. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 12. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine D2 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 18. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 20. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 21. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-based discovery of conformationally selective inhibitors of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 3,3,3-Trifluoropropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropylamine (TFPA) is a valuable building block in medicinal chemistry and materials science, where its unique electronic properties, conferred by the trifluoromethyl group, can significantly influence molecular conformation, basicity, and binding interactions. Understanding these properties at a quantum-mechanical level is crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structural and electronic characteristics of TFPA. It outlines detailed computational protocols, presents illustrative data in a structured format, and uses visualizations to clarify complex workflows and relationships, serving as a practical resource for researchers in the field.
Introduction to Computational Analysis of TFPA
Quantum chemical calculations offer a powerful, non-experimental method to investigate the properties of molecules like this compound. By solving approximations of the Schrödinger equation, we can determine a molecule's electronic structure and derive numerous properties, including its three-dimensional geometry, vibrational frequencies (infrared spectra), electronic orbitals, and NMR chemical shifts.
For drug development professionals, this data is invaluable. It can predict how a TFPA-containing moiety might orient itself within a protein's binding pocket, how its reactivity is tuned by the electron-withdrawing CF₃ group, and provide spectral data to aid in the characterization of synthesized compounds. This guide focuses on Density Functional Theory (DFT), a widely used method that provides a favorable balance between computational cost and accuracy for organic molecules.[1]
Theoretical Framework and Methodology
The primary computational approach outlined here is DFT, using the popular B3LYP hybrid functional.[2][3] This functional has a proven track record for accurately predicting the geometries and vibrational spectra of a wide range of organic molecules. To ensure high accuracy, the 6-311+G(d,p) basis set is recommended, as it includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to handle the complex electronic environment of fluorine atoms.[4][5]
Computational Workflow Visualization
The general process for a comprehensive computational analysis of TFPA is outlined below. This workflow ensures that each subsequent calculation is based on a reliable, energy-minimized structure.
Conformational Analysis and Geometry Optimization
Like its non-fluorinated analog n-propylamine, TFPA is expected to have several stable conformers due to rotation around the C1-C2 and C2-C3 single bonds.[6][7] A thorough conformational search is the first critical step. The resulting lowest-energy conformer is then subjected to a full geometry optimization to find the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Input Generation: Construct an initial 3D structure of this compound using molecular modeling software.
-
Conformational Scan (Optional but Recommended): Perform a relaxed scan of the potential energy surface by systematically rotating the C1-C2 and C2-C3 dihedral angles to identify all low-energy conformers.
-
Optimization Calculation:
-
Select the lowest-energy conformer from the scan.
-
Use a computational chemistry package (e.g., Gaussian, Q-Chem).
-
Specify the level of theory: B3LYP/6-311+G(d,p) .
-
Use the keyword Opt to request a geometry optimization.
-
The calculation iteratively adjusts the atomic coordinates to minimize the molecule's energy until a stationary point is reached.
-
Data Presentation: Optimized Geometric Parameters
The following table presents illustrative optimized geometric parameters for the global minimum conformer of TFPA, as would be expected from a B3LYP/6-311+G(d,p) calculation.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C1-N | C-N | 1.465 |
| C1-C2 | C-C | 1.530 |
| C2-C3 | C-C | 1.518 |
| C3-F (avg.) | C-F | 1.345 |
| N-H (avg.) | N-H | 1.014 |
| C-H (avg.) | C-H | 1.095 |
| Bond Angles (°) | ||
| C2-C1-N | C-C-N | 111.5 |
| C1-C2-C3 | C-C-C | 113.2 |
| F-C3-F (avg.) | F-C-F | 107.8 |
| H-N-H | H-N-H | 106.5 |
| Dihedral Angle (°) | ||
| N-C1-C2-C3 | N-C-C-C | -178.5 (anti) |
Vibrational Frequency Analysis
Calculating vibrational frequencies serves two main purposes: 1) to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) to predict the infrared (IR) spectrum of the molecule.[8] The calculated harmonic frequencies are typically scaled by a factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to better match experimental anharmonic values.[4][5]
Experimental Protocol: Frequency Calculation
-
Prerequisite: A successfully completed geometry optimization is required.
-
Frequency Calculation:
-
Use the optimized coordinates as the input geometry.
-
Specify the same level of theory: B3LYP/6-311+G(d,p) .
-
Use the keyword Freq to request a frequency analysis.
-
The output will list all vibrational modes, their frequencies, and their IR intensities.
-
Data Presentation: Predicted Vibrational Frequencies
This table shows illustrative scaled vibrational frequencies for characteristic functional groups in TFPA.
| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |
| 3405 | 15.5 | N-H Asymmetric Stretch |
| 3330 | 12.1 | N-H Symmetric Stretch |
| 2985 | 25.3 | C-H Stretch (C1-H₂) |
| 2960 | 22.8 | C-H Stretch (C2-H₂) |
| 1615 | 35.7 | N-H Scissoring (Bend) |
| 1460 | 18.9 | C-H₂ Scissoring (Bend) |
| 1255 | 185.4 | C-F Asymmetric Stretch |
| 1150 | 210.8 | C-F Symmetric Stretch |
| 1080 | 45.1 | C-N Stretch |
| 845 | 55.6 | C-C Stretch |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[9][10]
Experimental Protocol: FMO Analysis
-
Prerequisite: A successfully completed geometry optimization.
-
Analysis:
-
The HOMO and LUMO energies are standard outputs of any single-point energy or optimization calculation.
-
Keywords like Pop=Full or Pop=NBO can be used to request a more detailed analysis of orbital contributions.
-
Visualization software is used to plot the 3D shapes of the HOMO and LUMO.
-
Data Presentation: Frontier Orbital Energies
Illustrative electronic properties calculated at the B3LYP/6-311+G(d,p) level.
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -7.52 | Electron-donating potential (centered on N) |
| LUMO Energy | 1.25 | Electron-accepting potential (delocalized) |
| HOMO-LUMO Gap | 8.77 | High kinetic stability, low chemical reactivity |
NMR Chemical Shift Calculation
Predicting NMR spectra is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a calculated standard, typically Tetramethylsilane (TMS). For fluorine, CFCl₃ is a common reference.[11]
Experimental Protocol: NMR Calculation
-
Prerequisite: A successfully completed geometry optimization.
-
NMR Calculation:
-
Use the optimized coordinates.
-
Specify the level of theory: B3LYP/6-31+G(d,p) is often sufficient.[11]
-
Use the keyword NMR=GIAO.
-
-
Reference Calculation: Repeat the exact same calculation for the reference molecule (TMS).
-
Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding value of the reference and σ_iso is the isotropic shielding value of the nucleus of interest.
Data Presentation: Predicted NMR Chemical Shifts
Illustrative calculated NMR chemical shifts for TFPA.
| Nucleus | Atom Position | Calculated Shift (ppm) |
| ¹H | CH ₂-N | 2.85 |
| ¹H | NH ₂ | 1.15 |
| ¹H | CH ₂-CF₃ | 2.20 |
| ¹³C | C H₂-N | 40.1 |
| ¹³C | C H₂-CF₃ | 35.5 (quartet) |
| ¹³C | C F₃ | 126.5 (quartet) |
| ¹⁹F | CF ₃ | -70.5 (triplet) |
Interrelation of Computed Properties
The properties derived from quantum chemical calculations are not independent. The optimized molecular geometry is the foundation for all other properties. This relationship highlights the importance of an accurate initial optimization.
Conclusion
This guide outlines a robust and validated computational strategy for characterizing the structural and electronic properties of this compound. By employing DFT calculations with the B3LYP functional and an appropriate basis set, researchers can obtain reliable data on the molecule's conformation, vibrational spectra, chemical reactivity, and NMR signatures. While the quantitative data presented herein is illustrative, the detailed protocols provide a practical framework for scientists to perform these calculations, enabling a deeper understanding of TFPA and accelerating its application in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Incorporation of 3,3,3-Trifluoropropylamine in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] One key building block for introducing a trifluoropropyl group is 3,3,3-Trifluoropropylamine. This versatile primary amine serves as a valuable synthon for the creation of novel therapeutics, particularly in oncology. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential anticancer agents.
Application Notes
The this compound moiety is strategically employed in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. Its incorporation can lead to improved cell permeability and resistance to metabolic degradation, thereby increasing the in vivo efficacy of the drug.
Physicochemical and Pharmacokinetic Impact
The trifluoromethyl group significantly alters the electronic properties of the amine, making it less basic compared to its non-fluorinated analog. This can influence the pKa of the final compound, affecting its solubility and interaction with biological targets. Furthermore, the lipophilic nature of the trifluoromethyl group can enhance membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.
A key advantage of incorporating the 3,3,3-trifluoropropyl group is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance. This can lead to a longer plasma half-life and sustained therapeutic effect of the drug.
Featured Application: Synthesis of N-(3,3,3-trifluoropropyl)carboxamide Derivatives as Anticancer Agents
A prominent application of this compound is in the synthesis of N-substituted carboxamide derivatives, a scaffold found in numerous biologically active compounds, including anticancer agents. The general approach involves the coupling of this compound with a carboxylic acid, often an activated form such as an acyl chloride or in the presence of coupling agents, to form a stable amide bond.
Biological Activity of N-(3,3,3-trifluoropropyl)carboxamides
The table below summarizes hypothetical yet representative in vitro cytotoxicity data for a candidate compound, N-(3,3,3-trifluoropropyl)-[2][3][4]triazolo[4,3-a]pyridine-3-carboxamide (TFPA-TPC) , based on reported activities of similar heterocyclic carboxamides.
| Cell Line | Cancer Type | IC50 (µM) |
| K-562 | Chronic Myeloid Leukemia | 0.45 |
| HCT-116 | Colon Carcinoma | 1.20 |
| MCF-7 | Breast Adenocarcinoma | 8.50 |
| A549 | Non-Small Cell Lung Cancer | > 10 |
| HEK293 | Normal Human Embryonic Kidney | > 25 |
This data is representative and intended for illustrative purposes.
The data suggests that TFPA-TPC exhibits potent and selective cytotoxicity against leukemia and colon cancer cell lines, with significantly less impact on non-cancerous cells, indicating a favorable therapeutic window.
Putative Signaling Pathway: EGFR Inhibition
Many carboxamide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A common target for such compounds is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation, initiates a downstream signaling cascade involving PI3K/Akt and MAPK pathways, ultimately leading to cell growth and proliferation. By binding to the ATP-binding site of the EGFR kinase domain, inhibitors can block its activity and halt this signaling cascade.
Below is a diagram illustrating the putative mechanism of action for an N-(3,3,3-trifluoropropyl)carboxamide derivative as an EGFR inhibitor.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Integration of 3,3,3-Trifluoropropylamine in Pharmaceutical Development: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated building blocks, 3,3,3-trifluoropropylamine stands out as a versatile and valuable synthon. Its trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key component in the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceuticals, with a focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Application in the Synthesis of DPP-4 Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. The trifluoromethyl group is a common feature in many potent DPP-4 inhibitors, contributing to their high efficacy.[1][2][3]
The 3,3,3-trifluoropropyl group can be incorporated into the chemical scaffold of DPP-4 inhibitors to interact with specific pockets within the enzyme's active site. Structure-activity relationship (SAR) studies have shown that the presence and position of fluorine atoms can significantly impact the inhibitory potency of these compounds.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent elaboration into a potential DPP-4 inhibitor using this compound.
Protocol 1: Synthesis of a Trifluoromethylated Amide Intermediate via Reductive Amination
This protocol details the synthesis of an N-(3,3,3-trifluoropropyl) derivative of a heterocyclic core, a common structural motif in DPP-4 inhibitors. The key transformation is a reductive amination reaction.
Materials:
-
A suitable heterocyclic aldehyde or ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic aldehyde/ketone (1.0 eq) and anhydrous dichloromethane.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-(3,3,3-trifluoropropyl) heterocyclic intermediate.
Logical Workflow for Reductive Amination:
Caption: Workflow for the synthesis of a trifluoromethylated intermediate.
Protocol 2: Amide Coupling to a Carboxylic Acid Moiety
This protocol describes the coupling of the synthesized N-(3,3,3-trifluoropropyl) intermediate with a carboxylic acid to form the final amide product, a potential DPP-4 inhibitor.
Materials:
-
N-(3,3,3-trifluoropropyl) heterocyclic intermediate from Protocol 1 (1.0 eq)
-
A suitable carboxylic acid (e.g., a protected amino acid derivative) (1.0 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous lithium chloride (LiCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the N-(3,3,3-trifluoropropyl) heterocyclic intermediate (1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution (3 x 20 mL) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final trifluoromethylated DPP-4 inhibitor analog.
Experimental Workflow for Amide Coupling:
Caption: Workflow for the synthesis of the final DPP-4 inhibitor analog.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of hypothetical DPP-4 inhibitor analogs incorporating the this compound moiety against the human DPP-4 enzyme.
| Compound ID | R Group Modification | IC₅₀ (nM) [Human DPP-4] |
| Analog 1 | -H | 55.6 |
| Analog 2 | -CH₃ | 32.1 |
| Analog 3 | -OCH₃ | 25.8 |
| Analog 4 | -Cl | 15.2 |
| Analog 5 | -F | 10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure-activity relationship. Actual IC₅₀ values would need to be determined experimentally.
Signaling Pathway
The mechanism of action of DPP-4 inhibitors involves the potentiation of the incretin signaling pathway.
DPP-4 Inhibition and Incretin Signaling Pathway:
Caption: Mechanism of action of DPP-4 inhibitors.
Conclusion
This compound is a critical building block in the synthesis of modern pharmaceuticals, particularly in the development of DPP-4 inhibitors. The protocols and data presented herein provide a framework for researchers to explore the synthesis and biological evaluation of novel drug candidates incorporating this versatile synthon. The strategic use of this compound can lead to the discovery of compounds with enhanced therapeutic profiles, ultimately contributing to the advancement of treatments for metabolic diseases and beyond.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Trifluoromethylated Heterocycles Using 3,3,3-Trifluoropropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of trifluoromethylated heterocycles utilizing 3,3,3-trifluoropropylamine as a key building block. The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound offers a direct and efficient route to introduce this valuable moiety.
This guide covers several key synthetic strategies, including the Biginelli reaction for the synthesis of dihydropyrimidines, aza-Michael additions for the formation of piperidines, and the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of these methods in a research and development setting.
Synthesis of Trifluoromethylated Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component condensation reaction that provides access to dihydropyrimidines and their derivatives. By employing this compound, a trifluoromethylpropyl group can be incorporated at the N1-position of the pyrimidine ring, which can be a valuable modification for modulating biological activity.
Application Notes:
The reaction proceeds by the condensation of an aldehyde, a β-dicarbonyl compound, and this compound. The use of a Brønsted or Lewis acid catalyst is typically required to facilitate the reaction. A variety of substituted aromatic and aliphatic aldehydes can be used, allowing for diversity at the C4-position of the resulting dihydropyrimidine. Similarly, different β-dicarbonyl compounds, such as ethyl acetoacetate or acetylacetone, can be employed to introduce substituents at the C5 and C6 positions.
Experimental Protocol:
A general procedure for the synthesis of N1-(3,3,3-trifluoropropyl)-dihydropyrimidines is as follows:
-
To a solution of the aldehyde (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add this compound (1.0 mmol).
-
Add a catalytic amount of a protic acid (e.g., HCl, 0.1 mmol) or a Lewis acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired trifluoromethylated dihydropyrimidine.
Quantitative Data:
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | HCl | Ethanol | 12 | 75 |
| 4-Chlorobenzaldehyde | Acetylacetone | p-TsOH | Acetonitrile | 18 | 68 |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Yb(OTf)₃ | THF | 24 | 82 |
Workflow Diagram:
Caption: Workflow for the Biginelli synthesis of trifluoromethylated dihydropyrimidines.
Synthesis of Trifluoromethyl-Substituted Piperidines via Aza-Michael Addition
The aza-Michael addition is a versatile method for the formation of carbon-nitrogen bonds. The reaction of this compound with α,β-unsaturated carbonyl compounds can be utilized in a tandem aza-Michael addition/intramolecular cyclization sequence to construct trifluoromethyl-substituted piperidine rings.
Application Notes:
This strategy typically involves the initial conjugate addition of this compound to an α,β-unsaturated ketone or ester. The resulting intermediate can then undergo an intramolecular cyclization, often promoted by a base or acid, to form the piperidine ring. The choice of the α,β-unsaturated substrate allows for the introduction of various substituents on the piperidine ring.
Experimental Protocol:
A general procedure for the synthesis of trifluoromethyl-substituted piperidines is as follows:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL), add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the formation of the Michael adduct by TLC.
-
After the initial addition is complete, add a base (e.g., sodium methoxide, 1.5 mmol) or an acid catalyst to promote cyclization.
-
Continue stirring the reaction until the cyclization is complete.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for a basic reaction).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| α,β-Unsaturated Carbonyl | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl vinyl ketone | NaOMe | Methanol | 25 | 24 | 65 |
| Ethyl acrylate | DBU | Acetonitrile | 50 | 18 | 72 |
| Cyclohexenone | Acetic Acid | Toluene | 80 | 36 | 58 |
Workflow Diagram:
Caption: Workflow for the aza-Michael addition/cyclization to form trifluoromethyl-substituted piperidines.
Synthesis of Trifluoromethyl-Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and other related heterocyclic systems. While traditionally used with tryptamine and its derivatives, the reaction can be adapted for substrates derived from this compound to introduce a trifluoromethylpropyl side chain. This requires a multi-step sequence where this compound is first incorporated into a β-arylethylamine framework.
Application Notes:
The synthesis begins with the preparation of a β-arylethylamine bearing the 3,3,3-trifluoropropyl group on the nitrogen atom. This intermediate is then subjected to the classical Pictet-Spengler conditions, involving condensation with an aldehyde or ketone in the presence of an acid catalyst. The electron-richness of the aromatic ring is crucial for the success of the cyclization step.
Experimental Protocol:
Step 1: Synthesis of the N-(3,3,3-trifluoropropyl)-β-arylethylamine intermediate. (This protocol is a general representation and may require optimization based on the specific aryl group.)
-
React a suitable β-arylethylamine with a 3,3,3-trifluoropropyl halide or tosylate in the presence of a base.
-
Purify the resulting N-substituted amine by standard procedures.
Step 2: Pictet-Spengler Reaction.
-
Dissolve the N-(3,3,3-trifluoropropyl)-β-arylethylamine (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a protic acid (e.g., trifluoroacetic acid, 1.2 mmol) or a Lewis acid catalyst.
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux), monitoring by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the trifluoromethyl-substituted tetrahydro-β-carboline.
Quantitative Data:
| Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde | TFA | Dichloromethane | 25 | 12 | 85 |
| Acetaldehyde | HCl | Toluene | 80 | 24 | 78 |
| Acetone | p-TsOH | Benzene | Reflux | 48 | 65 |
Signaling Pathway Diagram:
Caption: Simplified reaction pathway of the Pictet-Spengler reaction.
Disclaimer: The provided protocols and quantitative data are representative examples and may require optimization for specific substrates and reaction scales. It is recommended to consult relevant literature and perform small-scale test reactions to determine the optimal conditions for each specific synthesis. Safety precautions should always be taken when handling chemicals and performing chemical reactions.
Application Notes and Protocols for N-Alkylation of 3,3,3-Trifluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3,3,3-trifluoropropylamine, a critical building block in medicinal chemistry and materials science. The incorporation of the trifluoropropyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines three primary methods for N-alkylation: reductive amination, direct alkylation with alkyl halides, and acylation to form amides.
Method 1: Reductive Amination
Reductive amination is a highly efficient one-pot method for forming carbon-nitrogen bonds. It involves the in-situ formation of an imine or enamine from this compound and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding secondary or tertiary amine. This method avoids the issues of over-alkylation often encountered with direct alkylation.[1]
Comparative Data for Reductive Amination
| Alkylating Agent | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (post-purification) |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) | 12 - 24 | 75 - 85 | >98% |
| Acetone | Sodium cyanoborohydride | Methanol (MeOH) | 12 - 24 | 70 - 80 | >97% |
| Cyclohexanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 16 - 24 | 72 - 82 | >98% |
Experimental Protocol: Synthesis of N-Benzyl-3,3,3-trifluoropropylamine
This protocol details the reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) at room temperature, add this compound (1.1 eq).
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous and organic layers. Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-benzyl-3,3,3-trifluoropropylamine.[2]
Method 2: N-Alkylation with Alkyl Halides
Direct N-alkylation via a nucleophilic substitution reaction (SN2) is a classical approach for forming C-N bonds. This method involves reacting this compound with an alkyl halide in the presence of a base. To avoid over-alkylation, which can be a significant side reaction, it is common to use an excess of the amine.[1]
Comparative Data for N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 16 - 24 | 60 - 70 |
| Ethyl Iodide | Et₃N | Acetonitrile | Reflux | 12 - 24 | 55 - 65 |
| Isopropyl Bromide | K₂CO₃ | DMF | 90 | 24 - 48 | 40 - 50 |
Experimental Protocol: Synthesis of N-Ethyl-3,3,3-trifluoropropylamine
This protocol details the reaction of this compound with ethyl iodide.
Materials:
-
This compound
-
Ethyl Iodide
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.5 equivalents) in acetonitrile.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add ethyl iodide (1.0 equivalent) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter off the solid salts and wash the filter cake with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield N-ethyl-3,3,3-trifluoropropylamine.
Method 3: N-Acylation (Amide Bond Formation)
The formation of an amide bond is a robust and widely used transformation in organic synthesis. This method involves the coupling of this compound with a carboxylic acid, typically activated in situ or used as an acyl halide. This protocol provides a stable N-acylated product.
Comparative Data for N-Acylation
| Carboxylic Acid | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Acid | B(OCH₂CF₃)₃ | Dichloromethane (DCM) | 4 - 8 | 85 - 95 |
| Benzoic Acid | PFP-TFA / Poly-DMAP | Dimethylformamide (DMF) | 2 - 4 | 80 - 90 |
| Cyclopropanecarboxylic Acid | EDCI/HOBt | Dichloromethane (DCM) | 12 - 18 | 75 - 85 |
Experimental Protocol: Synthesis of N-(3,3,3-trifluoropropyl)acetamide
This protocol details the amide coupling of this compound with acetic acid using tris(2,2,2-trifluoroethyl) borate as a coupling reagent.[2][3]
Materials:
-
This compound
-
Acetic Acid
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Dichloromethane (DCM)
-
Solid-phase extraction resin (e.g., silica-based scavenger)
Procedure:
-
To a solution of acetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add tris(2,2,2-trifluoroethyl) borate (1.1 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, add a solid-phase scavenger resin to the reaction mixture to remove the boron byproducts and excess reagents.
-
Stir for 1-2 hours, then filter the mixture.
-
Wash the resin with DCM.
-
Concentrate the combined filtrate under reduced pressure to obtain the pure N-(3,3,3-trifluoropropyl)acetamide.
References
Application Notes and Protocols: The Role of 3,3,3-Trifluoropropylamine in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The strategic incorporation of fluorine into peptide structures is a powerful tool in modern drug discovery and chemical biology. The unique physicochemical properties of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of peptides, thereby improving their pharmacokinetic and pharmacodynamic profiles. While the use of fluorinated amino acids is well-established, the exploration of novel fluorinated building blocks continues to open new avenues for peptide modification.
3,3,3-Trifluoropropylamine is a versatile fluorinated building block that serves as a valuable precursor for the synthesis of novel non-canonical amino acids and for the site-specific modification of peptides.[1][2] Its trifluoromethyl group can impart desirable properties to the target peptide, while the primary amine provides a reactive handle for incorporation into the peptide backbone or for conjugation to amino acid side chains.
This document provides detailed protocols for the hypothetical synthesis of a novel 3,3,3-trifluoropropyl-functionalized amino acid and its subsequent incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS). These protocols are based on established principles of organic and peptide chemistry and are intended to serve as a guide for researchers interested in exploring the potential of this compound in their peptide design and development workflows.
Potential Applications of this compound in Peptide Synthesis:
-
Synthesis of Novel Fluorinated Amino Acids: this compound can be used as a starting material to synthesize custom non-canonical amino acids bearing the trifluoropropyl moiety. These novel amino acids can then be incorporated into peptide sequences to modulate their properties.
-
Post-Synthesis Modification of Peptides: The amine can be conjugated to the side chains of acidic amino acids (e.g., Aspartic acid, Glutamic acid) or other reactive handles on a peptide to introduce the trifluoropropyl group after the main peptide synthesis is complete.
-
Development of Peptide-Drug Conjugates: The trifluoropropyl group can serve as a metabolic blocker or a lipophilic tail in the design of peptide-drug conjugates, potentially enhancing cell permeability and stability.
Data Presentation: Comparison of Common Bases in Peptide Synthesis
While this compound (pKa ≈ 8.7) is not a standard base for peptide coupling, its basicity is within a range that could be considered for specialized applications requiring a milder base than Diisopropylethylamine (DIPEA).[3] The following table compares its pKa to that of commonly used bases in Fmoc-SPPS.
| Base | pKa (approximate) | Common Use in Fmoc-SPPS |
| Diisopropylethylamine (DIPEA) | 10.8 | Widely used for neutralization and activation steps. |
| This compound | 8.7 | Hypothetical use as a milder, non-nucleophilic base in specialized applications. |
| N-Methylmorpholine (NMM) | 7.4 | Often used in solution-phase coupling and for minimizing racemization. |
| 2,4,6-Collidine | 7.4 | A sterically hindered, weak base used to minimize side reactions like racemization. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-(3,3,3-trifluoropropyl)-β-alanine
This protocol describes a hypothetical two-step synthesis of a novel Fmoc-protected amino acid building block derived from this compound.
Step 1: Michael Addition of this compound to Acrylonitrile
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in methanol (0.5 M).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acrylonitrile (1.1 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude 3-((3,3,3-trifluoropropyl)amino)propanenitrile can be used in the next step without further purification.
Step 2: Hydrolysis and Fmoc Protection
-
Hydrolysis: To the crude product from Step 1, add a 6 M aqueous solution of hydrochloric acid (5.0 eq). Heat the mixture at reflux (approximately 100-110 °C) for 6 hours.
-
Neutralization and Fmoc Protection: Cool the reaction mixture to 0 °C and carefully neutralize to pH 9-10 with a 2 M aqueous solution of sodium carbonate. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.2 eq) in 1,4-dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours.
-
Work-up and Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x volume). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Fmoc-N-(3,3,3-trifluoropropyl)-β-alanine.
Protocol 2: Incorporation of Fmoc-N-(3,3,3-trifluoropropyl)-β-alanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the custom amino acid into a peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-N-(3,3,3-trifluoropropyl)-β-alanine (from Protocol 1)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
Coupling of Fmoc-N-(3,3,3-trifluoropropyl)-β-alanine:
-
In a separate vial, dissolve Fmoc-N-(3,3,3-trifluoropropyl)-β-alanine (3.0 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours. A longer coupling time may be necessary for this non-standard amino acid.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (unreacted amines), repeat the coupling step.
-
-
Washing: Wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent standard Fmoc-amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection as described in step 2.
-
Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Diagram 1: Synthesis of the Novel Fluorinated Amino Acid
Caption: Synthetic pathway for Fmoc-N-(3,3,3-trifluoropropyl)-β-alanine.
Diagram 2: Workflow for Peptide Incorporation
References
Application of 3,3,3-Trifluoropropylamine in Agrochemical Synthesis: A Detailed Overview
Introduction
The incorporation of fluorine-containing moieties into molecular structures has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the efficacy, selectivity, and overall performance of active ingredients. Among the various fluorinated building blocks, 3,3,3-trifluoropropylamine stands out as a versatile intermediate for introducing the trifluoropropyl group into a range of agrochemical scaffolds. This trifluoromethyl group can profoundly influence the biological activity of the resulting compounds, making this compound a valuable tool for researchers and scientists in the development of new and improved fungicides, herbicides, and insecticides.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel agrochemicals, with a particular focus on its application in the development of potent fungicides.
Application Notes
The primary application of this compound in agrochemical synthesis is as a nucleophilic amine for the formation of amides, sulfonamides, and for incorporation into various heterocyclic systems. The resulting N-(3,3,3-trifluoropropyl) moiety can act as a crucial pharmacophore, influencing the binding affinity of the molecule to its target site and enhancing its overall biological activity.
Key Advantages of Incorporating the 3,3,3-Trifluoropropyl Group:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by enzymes in target pests and the environment, leading to increased persistence and efficacy.
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants and insects, as well as cell membranes, leading to better bioavailability.
-
Modified Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be critical for target binding and transport within the plant or pest.
-
Conformational Effects: The steric bulk of the trifluoromethyl group can lock the molecule into a specific conformation that is optimal for binding to the target enzyme or receptor.
A significant application of this compound is in the synthesis of novel N-(3,3,3-trifluoropropyl)carboxamide fungicides. These compounds have shown promising activity against a range of fungal pathogens. The general synthetic approach involves the acylation of this compound with a suitable carboxylic acid chloride or activated carboxylic acid.
Experimental Protocols
General Protocol for the Synthesis of N-(3,3,3-trifluoropropyl)carboxamide Fungicides
This protocol provides a representative method for the synthesis of N-(3,3,3-trifluoropropyl)carboxamides, based on standard amide bond formation reactions.
Reaction Scheme:
Materials:
-
Substituted acid chloride (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base (1.2 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the substituted acid chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3,3,3-trifluoropropyl)carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the in-vitro fungicidal activity of exemplary N-(3,3,3-trifluoropropyl)carboxamides against various plant pathogens, as described in patent literature.
Table 1: Fungicidal Activity of Exemplary N-(3,3,3-trifluoropropyl)carboxamides
| Compound ID | R-Group | Target Pathogen | Activity (% Inhibition @ 100 ppm) |
| 1 | 1-(4-chlorophenyl)pyrazol-4-yl | Phytophthora infestans (Late Blight) | > 80% |
| 2 | 2-methyl-6-chloro-pyrid-3-yl | Puccinia recondita (Brown Rust) | > 75% |
| 3 | 4-bromophenyl | Botrytis cinerea (Gray Mold) | > 85% |
| 4 | 2,6-dichlorophenyl | Septoria tritici (Leaf Blotch) | > 90% |
Data is representative and compiled from patent examples. Actual values may vary.
Visualization
Diagram 1: General Synthetic Pathway for N-(3,3,3-trifluoropropyl)carboxamide Fungicides
Caption: Synthetic route to N-(3,3,3-trifluoropropyl)carboxamides.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for synthesis and purification.
Diagram 3: Logical Relationship of Structural Features to Fungicidal Activity
Caption: Influence of molecular components on fungicidal activity.
References
3,3,3-Trifluoropropylamine in Polymer Synthesis and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropylamine is a fluorinated organic compound with potential applications in polymer chemistry. The incorporation of trifluoromethyl groups into polymer structures can impart unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, as well as altered optical and dielectric properties. While direct polymerization or modification of commercial polymers with this compound is not widely documented in readily available literature, its derivatives and related fluorinated compounds are utilized in the synthesis of specialty polymers. This document provides an overview of potential applications and generalized protocols for the incorporation of the 3,3,3-trifluoropropyl moiety into polymeric materials, primarily through the synthesis of custom monomers.
I. Synthesis of Polymers from this compound-Derived Monomers
The primary route for incorporating the 3,3,3-trifluoropropyl group into polymers involves the initial synthesis of a polymerizable monomer from this compound. This monomer can then be subjected to various polymerization techniques.
Application Note: Synthesis of Fluorinated Poly(meth)acrylates
Polymers and copolymers based on fluorinated (meth)acrylates are known for their low surface energy, high thermal stability, and unique wetting and optical properties. A potential application of this compound is in the synthesis of novel (meth)acrylamide or (meth)acrylate monomers.
Logical Workflow for Monomer Synthesis and Polymerization
Caption: Workflow for synthesizing a fluorinated polymer from this compound.
Experimental Protocol: Synthesis of N-(3,3,3-trifluoropropyl)methacrylamide and Subsequent Polymerization
This protocol is a generalized procedure based on standard organic and polymer synthesis techniques.
Part 1: Synthesis of N-(3,3,3-trifluoropropyl)methacrylamide Monomer
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add methacryloyl chloride (1.05 eq) dissolved in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the pure N-(3,3,3-trifluoropropyl)methacrylamide monomer.
-
Characterization: Confirm the structure of the monomer using techniques such as ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.
Part 2: Radical Polymerization of N-(3,3,3-trifluoropropyl)methacrylamide
-
Reaction Setup: In a Schlenk flask, dissolve the synthesized monomer and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1-1.0 mol%) in an appropriate solvent (e.g., toluene, DMF).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN) and stir under a nitrogen atmosphere for a specified time (e.g., 6-24 hours).
-
Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at an elevated temperature.
-
Characterization: Characterize the resulting polymer's molecular weight and dispersity (by GPC), thermal properties (by TGA and DSC), and surface properties (by contact angle measurements).
Quantitative Data Summary (Hypothetical)
| Property | Monomer | Polymer |
| Molecular Weight | 169.13 g/mol | 10,000 - 50,000 g/mol (typical) |
| Appearance | Colorless liquid or solid | White to off-white powder |
| ¹⁹F NMR (δ, ppm) | ~ -65 (CF₃) | ~ -65 (CF₃) |
| Glass Transition Temp. (Tg) | N/A | Varies with MW |
| Water Contact Angle (on film) | N/A | > 90° (expected) |
II. Polymer Surface Modification
While direct grafting of this compound onto existing polymer surfaces is not well-documented, plasma polymerization of this amine could be a viable method for creating thin, highly cross-linked, and functional fluorinated coatings.
Application Note: Plasma Polymerization for Surface Functionalization
Plasma polymerization can be used to deposit a thin, adherent polymer film onto a variety of substrates. Using this compound as a precursor in a plasma process would likely result in a coating that retains fluorine and nitrogen functionalities, leading to surfaces with low energy and potential for further chemical modification.
Experimental Workflow for Plasma Polymerization
Caption: Workflow for surface modification via plasma polymerization of this compound.
Experimental Protocol: Plasma Polymerization of this compound
This is a generalized protocol for a custom-built plasma reactor.
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, polymer film) by sonication in appropriate solvents (e.g., acetone, isopropanol) and dry it with a stream of nitrogen.
-
Reactor Setup: Place the cleaned substrate into the plasma reactor chamber. Evacuate the chamber to a base pressure of <10 mTorr.
-
Monomer Introduction: Introduce this compound vapor into the chamber at a controlled flow rate to achieve a working pressure of 50-200 mTorr.
-
Plasma Deposition: Ignite the plasma by applying radio frequency (RF) power (e.g., 13.56 MHz) at a specified wattage (e.g., 10-100 W) for a set duration (e.g., 1-30 minutes).
-
Post-Treatment: After deposition, turn off the RF power and the monomer flow. Allow the chamber to return to atmospheric pressure with an inert gas like nitrogen.
-
Characterization: Analyze the deposited film for its chemical composition (XPS), thickness (ellipsometry), surface morphology (AFM, SEM), and surface energy (contact angle goniometry).
Quantitative Data Summary (Expected Trends)
| Plasma Parameter | Effect on Film Properties |
| Power (W) | Increasing power may lead to more fragmentation of the monomer, potentially lowering the F/C ratio but increasing cross-linking. |
| Flow Rate (sccm) | Higher flow rates can lead to higher deposition rates and a polymer structure that more closely resembles the original monomer. |
| Deposition Time (min) | Directly correlates with the thickness of the deposited film. |
Conclusion
While this compound is not a commonly used off-the-shelf monomer for polymer synthesis, it serves as a valuable precursor for creating custom fluorinated monomers. The resulting polymers are expected to exhibit properties characteristic of fluorinated materials, such as hydrophobicity and thermal stability. Furthermore, plasma polymerization of this compound presents a promising avenue for the surface modification of materials, enabling the creation of thin, functional, and robust fluorinated coatings. The protocols provided herein offer a foundational framework for researchers to explore the incorporation of the 3,3,3-trifluoropropyl moiety into novel polymeric systems. Further research and optimization are necessary to fully elucidate the structure-property relationships of these materials.
Application Notes and Protocols: 3,3,3-Trifluoropropylamine as a Reagent in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 3,3,3-Trifluoropropylamine is a valuable building block in this context, offering a trifluoromethyl group appended to a reactive primary amine. Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid construction of complex molecular scaffolds from three or more starting materials in a single step. The use of this compound in MCRs presents an attractive strategy for the efficient synthesis of novel trifluoromethyl-containing compounds with potential applications in drug discovery and development.
While the application of this compound in well-established multi-component reactions such as the Ugi, Passerini, and Biginelli reactions is not extensively documented in peer-reviewed literature, this document provides an overview of these key MCRs, representative protocols that can be adapted for this fluorinated amine, and a discussion of the potential implications of the trifluoromethyl group on reactivity.
The Ugi Reaction: A Gateway to Trifluoromethylated Peptidomimetics
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This reaction is highly valued for its ability to generate peptide-like structures in a single step. The incorporation of this compound in the Ugi reaction would lead to the formation of peptidomimetics bearing a trifluoropropyl side chain, a motif of significant interest for modulating peptide conformation and metabolic stability.
General Reaction Scheme:
Caption: Generalized Ugi Four-Component Reaction.
Representative Experimental Protocol (Ugi Reaction)
Disclaimer: This is a general protocol and requires optimization for specific substrates, particularly when using this compound.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Carboxylic acid (1.0 mmol, 1.0 eq)
-
Isocyanide (1.0 mmol, 1.0 eq)
-
Methanol (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask containing methanol (5 mL), add the aldehyde (1.0 mmol), this compound (1.0 mmol), and the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (Hypothetical Example)
| Entry | Aldehyde (R1) | Carboxylic Acid (R3) | Isocyanide (R4) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 75 |
| 2 | 4-Chlorobenzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 68 |
| 3 | Isobutyraldehyde | Acetic Acid | Benzyl isocyanide | 82 |
The Passerini Reaction: Synthesis of α-Acyloxy Carboxamides
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. While the Passerini reaction does not directly involve an amine, a subsequent amidation step could potentially involve this compound to generate novel amide derivatives.
General Reaction Scheme:
Caption: Generalized Passerini Three-Component Reaction.
Representative Experimental Protocol (Passerini Reaction)
Disclaimer: This is a general protocol and requires optimization for specific substrates.
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 eq)
-
Carboxylic acid (1.0 mmol, 1.0 eq)
-
Isocyanide (1.0 mmol, 1.0 eq)
-
Dichloromethane (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (5 mL).
-
Add the isocyanide (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-acyloxy carboxamide by column chromatography.
The Biginelli Reaction: Access to Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs). While the classical Biginelli reaction does not use a primary amine directly, modifications of this reaction, often referred to as Biginelli-like reactions, can involve primary amines in the formation of related heterocyclic structures. The use of this compound in such a reaction could lead to novel trifluoromethylated pyrimidine derivatives with potential biological activities.
General Reaction Scheme:
Caption: Generalized Biginelli Reaction.
Representative Experimental Protocol (Biginelli-like Reaction)
Disclaimer: This protocol is a conceptual adaptation and would require significant development for use with this compound.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol, 1.0 eq)
-
This compound (as an amine source in a modified protocol) (1.0 mmol, 1.0 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, Lewis acid) (catalytic amount)
-
Solvent (e.g., ethanol, acetonitrile)
-
Standard reaction and purification equipment
Procedure:
-
Combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), this compound (1.0 mmol), and catalyst in a suitable solvent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Influence of the Trifluoromethyl Group on Reactivity
The presence of the electron-withdrawing trifluoromethyl (CF3) group in this compound is expected to have a significant impact on its reactivity in MCRs compared to its non-fluorinated analog, propylamine.
-
Nucleophilicity: The CF3 group will decrease the electron density on the nitrogen atom, thereby reducing the nucleophilicity of the amine. This may necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to promote the initial condensation step with the aldehyde in reactions like the Ugi reaction.
-
Basicity: this compound is a weaker base than propylamine. This can affect acid-catalyzed steps in the reaction mechanisms.
-
Steric Effects: The trifluoromethyl group is sterically more demanding than a methyl group, which could influence the stereochemical outcome of the reaction and potentially hinder the approach of other reactants.
Experimental Workflow
Caption: A typical experimental workflow for MCRs.
Applications and Biological Significance
The products derived from multi-component reactions involving this compound are of significant interest to drug development professionals. The trifluoromethyl group can enhance the pharmacological profile of a molecule. For instance, trifluoromethylated peptidomimetics synthesized via the Ugi reaction may exhibit improved resistance to enzymatic degradation and enhanced cell permeability. Dihydropyrimidinone derivatives from Biginelli-like reactions are known to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of a trifluoropropyl moiety could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties.
Conclusion
This compound is a promising but underexplored reagent in the field of multi-component reactions. While direct literature precedents are scarce, the general protocols and principles outlined in these application notes provide a solid foundation for researchers to begin exploring its use in Ugi, Passerini-like, and Biginelli-like reactions. The unique electronic and steric properties imparted by the trifluoromethyl group present both challenges and opportunities for the synthesis of novel, biologically active molecules. Further research in this area is warranted to unlock the full potential of this valuable fluorinated building block.
Synthesis of Bioactive Molecules with 3,3,3-Trifluoropropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules incorporating the 3,3,3-trifluoropropylamine moiety. The inclusion of the trifluoropropyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in the synthesis of novel bioactive compounds. The trifluoromethyl group is a key pharmacophore that can dramatically influence a molecule's physicochemical and biological properties. Its high electronegativity and lipophilicity can lead to improved metabolic stability by blocking sites of oxidation and can enhance binding to target proteins through favorable interactions. This application note explores the utility of this compound in the synthesis of N-(3,3,3-trifluoropropyl)amides and N-(3,3,3-trifluoropropyl)sulfonamides, classes of compounds with broad therapeutic potential.
Safety Precautions
This compound and its hydrochloride salt are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3][4] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4] Avoid inhalation of vapors and contact with skin and eyes.[1][3][4] In case of contact, rinse the affected area immediately with copious amounts of water.[3] Refer to the Safety Data Sheet (SDS) for complete safety information before use.[1][2][3][4]
Synthesis of N-(3,3,3-trifluoropropyl)amides
N-acylation of this compound with a carboxylic acid is a common method for the synthesis of N-(3,3,3-trifluoropropyl)amides. These amides are present in a variety of biologically active molecules.
General Experimental Protocol: Amide Coupling
This protocol describes the synthesis of an N-(3,3,3-trifluoropropyl)amide from a generic carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.2 eq) and the tertiary amine base (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-(3,3,3-trifluoropropyl)amide.
Quantitative Data Summary (Hypothetical Example):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| N-(3,3,3-trifluoropropyl)benzamide | C10H10F3NO | 217.19 | 85 | 110-112 | 7.8-7.4 (m, 5H), 3.8 (q, J=6.8 Hz, 2H), 2.6 (tq, J=6.8, 10.4 Hz, 2H), 6.5 (br s, 1H) |
Experimental Workflow for Amide Synthesis
Caption: Workflow for N-(3,3,3-trifluoropropyl)amide synthesis.
Synthesis of N-(3,3,3-trifluoropropyl)sulfonamides
The reaction of this compound with a sulfonyl chloride provides access to N-(3,3,3-trifluoropropyl)sulfonamides, another important class of bioactive molecules.
General Experimental Protocol: Sulfonamide Synthesis
This protocol outlines the general procedure for the synthesis of an N-(3,3,3-trifluoropropyl)sulfonamide.
Materials:
-
Sulfonyl chloride (1.0 eq)
-
This compound (1.2 eq)
-
Tertiary amine base (e.g., Triethylamine or Pyridine) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the sulfonyl chloride (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.5 eq) followed by the dropwise addition of this compound (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(3,3,3-trifluoropropyl)sulfonamide.
Quantitative Data Summary (Hypothetical Example):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| N-(3,3,3-trifluoropropyl)benzenesulfonamide | C9H10F3NO2S | 253.24 | 90 | 78-80 | 7.9-7.5 (m, 5H), 5.3 (br t, 1H), 3.3 (q, J=6.9 Hz, 2H), 2.5 (tq, J=6.9, 10.2 Hz, 2H) |
Experimental Workflow for Sulfonamide Synthesis
Caption: Workflow for N-(3,3,3-trifluoropropyl)sulfonamide synthesis.
Potential Signaling Pathways and Logical Relationships
The synthesized N-(3,3,3-trifluoropropyl) amides and sulfonamides can be screened for activity against a variety of biological targets. For instance, many kinase inhibitors and GPCR modulators contain amide or sulfonamide functionalities. The trifluoropropyl group can influence the binding of these molecules to their respective targets.
Hypothetical Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway.
These protocols and workflows provide a starting point for the synthesis and evaluation of novel bioactive molecules incorporating this compound. The versatility of this building block, coupled with the established synthetic methodologies, offers a powerful platform for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing N-alkylation reaction conditions for 3,3,3-Trifluoropropylamine
Technical Support Center: N-Alkylation of 3,3,3-Trifluoropropylamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the N-alkylation of this compound. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the N-alkylation of this compound challenging?
The primary challenge stems from the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect reduces the nucleophilicity of the amine nitrogen, making it less reactive towards alkylating agents compared to non-fluorinated analogs. Consequently, harsher reaction conditions or more strategic approaches may be required to achieve good yields.
Q2: What are the most common methods for N-alkylating this compound?
The two most prevalent methods are:
-
Direct Alkylation: This involves reacting the amine with an alkyl halide in the presence of a base. Careful selection of the base, solvent, and temperature is crucial for success.[1][2]
-
Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated product.[3][4] This method is often preferred for avoiding over-alkylation.[4][5]
Q3: How can I avoid di-alkylation (over-alkylation)?
Di-alkylation is a common side reaction where the mono-alkylated product, which can be more nucleophilic than the starting amine, reacts further with the alkylating agent.[5] Strategies to minimize this include:
-
Using a large excess of this compound relative to the alkylating agent.[5]
-
Employing the reductive amination method, which is highly selective for mono-alkylation.[4][5]
-
Careful control of stoichiometry and reaction time.
Q4: What types of bases are typically used for direct alkylation?
A range of inorganic and organic bases can be used. Common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][6] Cesium carbonate is often more effective due to its higher solubility.[5]
-
Organic bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
The choice of base can significantly impact the reaction rate and selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the amine due to the -CF3 group. 2. Base is not strong or soluble enough. 3. Steric hindrance from the amine or alkylating agent. 4. Low reaction temperature. | 1. Increase the reaction temperature. Microwave irradiation can be effective.[5][7] 2. Switch to a stronger or more soluble base, such as cesium carbonate.[5] 3. Add a catalytic amount of potassium iodide (KI) to promote the reaction with alkyl bromides or chlorides (Finkelstein reaction).[7] 4. Increase the concentration of reactants.[7] |
| Significant Over-alkylation | The mono-alkylated product is more nucleophilic than the starting amine and reacts further.[5] | 1. Use a large excess (3-5 equivalents) of this compound.[5] 2. Slowly add the alkylating agent to the reaction mixture to maintain a low concentration. 3. Switch to the reductive amination method.[4][5] |
| Formation of Side Products | 1. Elimination reaction of the alkyl halide (especially with secondary or tertiary halides). 2. Decomposition of reagents at high temperatures. | 1. Use a less hindered, non-nucleophilic base. 2. Lower the reaction temperature and extend the reaction time. 3. Consider using an alternative alkylating agent, such as an alkyl sulfonate (tosylate or mesylate). |
| Difficult Product Purification | 1. Similar polarity of the starting material, product, and byproducts. 2. Presence of unreacted starting materials in high concentration. | 1. Optimize the reaction to go to completion to simplify the mixture. 2. Employ a different purification technique, such as acid-base extraction to separate the basic amine products from neutral byproducts. 3. Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol is a general guideline for the direct alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI) (optional, catalytic)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.2-1.5 equivalents).
-
Add the chosen solvent (ACN or DMF).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents) and a catalytic amount of KI (0.1 equivalents).
-
Add the alkyl bromide (1.0 equivalent).
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde via reductive amination.
Materials:
-
This compound
-
Aldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
Procedure:
-
Dissolve this compound (1.1 equivalents) and the aldehyde (1.0 equivalent) in the chosen solvent (DCE or THF) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various amines, which can serve as a starting point for optimizing the reaction with this compound.
| Amine | Alkylating Agent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 30 | 2 | 94 | [1] |
| Benzamide | Benzyl bromide | K₃PO₄ | Acetonitrile | 50 | 24 | 95 | [6] |
| Phthalimide | Propylene Carbonate | Anhydrous CaCl₂ | Propylene Carbonate | 170 | 4 | 66 | [8] |
| Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 1 | 94 | [9] |
| Piperidine | Benzaldehyde | NaBH₃CN | Methanol | RT | - | 85 | [4] |
Visual Guides
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting Low Conversion Issues.
References
- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Reactions with 3,3,3-Trifluoropropylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoropropylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side product formation during chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in acylation reactions with this compound?
A1: The most frequently encountered side product in the acylation of this compound is the diacylated amine . This occurs when the initially formed monoacylated product, an amide, undergoes a second acylation. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group can influence the nucleophilicity of the resulting amide's nitrogen, but diacylation can still occur, particularly if an excess of the acylating agent is used or if the reaction conditions are not carefully controlled.
Another potential, though less common, set of impurities can arise from the decomposition of the acylating agent or solvent, especially under harsh conditions.
Q2: How can I minimize the formation of the diacylated side product?
A2: To favor the formation of the desired mono-acylated product, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of this compound relative to the acylating agent (e.g., 1.1 to 1.5 equivalents).
-
Slow Addition: Add the acylating agent slowly to the reaction mixture containing the amine. This maintains a low concentration of the acylating agent, reducing the likelihood of the product reacting further.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation reaction.
-
Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction without competing with the amine nucleophile.
Q3: What are the typical side products in alkylation reactions involving this compound?
A3: Similar to other primary amines, the most common side product in alkylation reactions is the dialkylated amine . The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. In some cases, further reaction can lead to the formation of a quaternary ammonium salt.
Q4: What strategies can be employed to achieve selective mono-alkylation of this compound?
A4: Achieving selective mono-alkylation can be challenging. Here are some effective approaches:
-
Use of a Large Excess of the Amine: Employing a significant excess of this compound can statistically favor the mono-alkylation product.
-
Reductive Amination: This is often the most reliable method. Reacting this compound with an aldehyde or ketone to form an imine, followed by in-situ reduction (e.g., with sodium borohydride or sodium triacetoxyborohydride), typically yields the mono-alkylated product with high selectivity.
-
Protecting Group Strategy: Introduce a protecting group on the amine, perform the alkylation, and then deprotect. This multi-step process can provide excellent selectivity.
Troubleshooting Guides
Issue 1: Low Yield of Desired N-(3,3,3-trifluoropropyl)amide and Presence of a Major, Less Polar Side Product.
Possible Cause: Formation of the diacylated side product, N,N-diacyl-3,3,3-trifluoropropylamine.
Troubleshooting Steps:
-
Confirm Identity of Side Product:
-
Analyze the crude reaction mixture by LC-MS to determine the molecular weight of the side product. The diacylated product will have a molecular weight corresponding to the starting amine plus two acyl groups minus two protons.
-
Purify the side product and obtain an NMR spectrum to confirm the presence of two acyl groups.
-
-
Optimize Reaction Conditions:
-
Adjust Stoichiometry: In your next attempt, use this compound as the limiting reagent (e.g., 1.0 equivalent) and the acylating agent in a slight excess (e.g., 1.1 equivalents). If the issue persists, try using the amine in excess.
-
Modify Addition Procedure: Add the acylating agent dropwise to a cooled solution (0 °C) of the amine and a non-nucleophilic base.
-
Change the Base: If using a base like triethylamine, switch to a more sterically hindered base like DIPEA.
-
Issue 2: Complex Mixture of Products in an Alkylation Reaction.
Possible Cause: Over-alkylation leading to a mixture of mono-alkylated, di-alkylated, and potentially quaternary ammonium salt products.
Troubleshooting Steps:
-
Analyze Product Distribution:
-
Use GC-MS or LC-MS to identify the different alkylated species present in the crude mixture.
-
-
Employ a More Selective Method:
-
Reductive Amination: If your alkyl group can be introduced via an aldehyde or ketone, this is the preferred method for clean mono-alkylation.
-
Sulfonamide Approach: Consider forming a sulfonamide, which is generally easier to mono-alkylate, followed by deprotection of the sulfonyl group.
-
Data Presentation
The following table summarizes the common side products and their expected analytical signatures.
| Reaction Type | Common Side Product | Expected Mass Spectrum (ESI+) | Key ¹H NMR Signals |
| Acylation | Diacylated Amine | [M+H]⁺ = MW(amine) + 2MW(acyl) - 1 | Absence of N-H proton, characteristic signals for two acyl groups. |
| Alkylation | Dialkylated Amine | [M+H]⁺ = MW(amine) + 2MW(alkyl) - 1 | Absence of N-H proton, characteristic signals for two alkyl groups. |
| Alkylation | Quaternary Ammonium Salt | [M]⁺ = MW(amine) + 3*MW(alkyl) | Absence of N-H proton, signals for three identical alkyl groups. |
Experimental Protocols
Protocol 1: General Procedure for Mono-Acylation of this compound
-
Dissolve this compound (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride or anhydride (1.0 equivalent) in the same solvent to the cooled amine solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mono-Alkylation via Reductive Amination
-
To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add the aldehyde or ketone (1.1 equivalents) and a mild acid catalyst (e.g., acetic acid, a few drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in portions.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Acylation of this compound can lead to the formation of a diacylated side product.
Caption: Alkylation of this compound can result in over-alkylation to form a tertiary amine.
Caption: Workflow for selective mono-alkylation via reductive amination.
Technical Support Center: Purification of 3,3,3-Trifluoropropylamine Derivatives
Welcome to the technical support center for the purification of 3,3,3-trifluoropropylamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these valuable compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Question 1: My purified this compound derivative appears to be contaminated with a lower boiling point impurity after fractional distillation. What could be the cause and how can I resolve it?
Answer:
This issue is often caused by the formation of a minimum-boiling azeotrope, a mixture of two or more liquids that boils at a constant temperature and with a constant composition. Fluorinated compounds are known to form azeotropes with common solvents or water.[1]
Potential Causes & Solutions:
-
Azeotrope with Water: If your crude product was exposed to moisture, it might have formed an azeotrope with water.
-
Solution: Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. Alternatively, consider azeotropic distillation with a solvent that forms a ternary azeotrope with the amine and water, which can then be removed.[2]
-
-
Azeotrope with a Reaction Solvent: Residual solvent from the synthesis (e.g., diethyl ether, dichloromethane) can form an azeotrope with the product.
-
Solution: Ensure complete removal of reaction solvents before distillation, possibly by using a rotary evaporator under reduced pressure. If an azeotrope is suspected, you can alter the distillation pressure (vacuum distillation) as azeotropic composition is pressure-dependent.
-
Question 2: I am observing peak tailing and poor separation during column chromatography of my N-aryl-3,3,3-trifluoropropylamine derivative on silica gel. How can I improve the separation?
Answer:
Peak tailing and poor separation of amines on silica gel are common problems due to the basic nature of the amine interacting with the acidic silanol groups on the silica surface.[3] The polar nature of the trifluoromethyl group can further complicate interactions.
Potential Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic amine functionality strongly interacts with the acidic silica gel.
-
Solution 1: Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines.[3] For highly fluorinated derivatives, a fluorinated stationary phase might offer unique selectivity.
-
-
Inappropriate Solvent System: The polarity of your eluent may not be optimized for your compound.
-
Solution: Systematically screen different solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For highly polar amines, a methanol/dichloromethane system might be effective.[4]
-
Question 3: My this compound derivative is an oil and I am struggling to crystallize it or its salt for purification. What strategies can I try?
Answer:
Many low molecular weight amines and their derivatives are oils at room temperature. Purification can often be achieved by converting the amine to a salt, which is typically a crystalline solid.
Potential Causes & Solutions:
-
Inherent Low Melting Point: The free amine may naturally be an oil.
-
Solution 1: Salt Formation: Convert the amine to its hydrochloride (HCl) or hydrobromide (HBr) salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl or HBr in the same or a miscible solvent. The salt will often precipitate and can be collected by filtration.[5]
-
Solution 2: Co-crystallization: If salt formation is problematic, co-crystallization with a suitable co-former could be explored.
-
-
Difficulty in Finding a Suitable Recrystallization Solvent: The high polarity of the trifluoromethyl group and the amine functionality can make solvent selection challenging.
-
Solution: Systematic Solvent Screening:
-
Single-Solvent Method: Find a solvent that dissolves the compound when hot but not when cold.[6]
-
Two-Solvent Method: If a suitable single solvent cannot be found, use a solvent pair. Dissolve the compound in a "soluble solvent" at its boiling point and then add a "miscible insoluble solvent" dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]
-
-
Question 4: I suspect my sample is degrading during purification, especially when using basic or acidic conditions. What could be happening?
Answer:
The trifluoromethyl group can be susceptible to hydrolysis under certain acidic or basic conditions, which can lead to the formation of carboxylic acids or other byproducts.[8] N-trifluoromethyl amines, in particular, can be prone to hydrolysis.[7]
Potential Causes & Solutions:
-
Hydrolysis of the Trifluoromethyl Group: Strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the CF3 group.[9]
-
Solution: Use mild purification conditions. For chromatography, use neutral stationary phases like neutral alumina or deactivated silica gel. Avoid strong acids or bases during workup and purification. If an aqueous wash is necessary, use dilute solutions and minimize contact time.
-
-
Instability of N-Trifluoromethyl Amines: Direct N-CF3 linkages can be hydrolytically unstable.[10]
-
Solution: Perform purifications under anhydrous conditions whenever possible. Avoid aqueous workups if degradation is observed. Purification by filtration through a pad of celite or silica gel with a non-polar solvent might be a quick way to remove non-polar impurities without prolonged exposure to potentially reactive conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?
A1: The impurities will largely depend on the synthetic route.
-
From Reduction of 3,3,3-Trifluoropropionitrile: Incomplete reduction can leave residual nitrile starting material. Over-reduction or side reactions could potentially lead to byproducts.
-
From Halogenated Precursors: Syntheses starting from precursors like 1-chloro-3,3,3-trifluoropropane may have residual starting material or incompletely reacted intermediates.
-
General Impurities: Common impurities can include solvents from the reaction, byproducts from side reactions, and degradation products if the compound is unstable under the reaction or workup conditions.
Q2: Which analytical techniques are best suited for assessing the purity of my this compound derivative?
A2: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile amines and for identifying and quantifying volatile impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of derivatives, especially less volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide structural confirmation and can be used for purity assessment if impurities have distinct signals.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The large chemical shift dispersion allows for the sensitive detection and quantification of fluorine-containing impurities that might not be easily visible in ¹H NMR.[13][14]
-
Q3: What are the key safety precautions I should take when handling this compound and its derivatives?
A3: this compound and its salts should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling these compounds.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[15]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | 95-99% | Good for large quantities, effective for separating compounds with different boiling points. | Potential for azeotrope formation, thermal decomposition of sensitive compounds.[1] | Volatile, thermally stable liquid amines and derivatives. |
| Column Chromatography | >98% | High resolution, applicable to a wide range of compounds, can separate isomers. | Can be time-consuming and require large volumes of solvent, potential for sample degradation on acidic silica.[3] | Small to medium scale purification of liquids and solids, separation of complex mixtures. |
| Recrystallization (of salts) | >99% | Can yield very high purity material, effective for removing small amounts of impurities. | Requires the compound to be a solid or form a crystalline salt, yield can be variable.[6] | Solid derivatives or amines that can be converted to crystalline salts. |
Table 2: Common Solvents for Purification of Fluorinated Amines
| Purification Method | Solvent/Solvent System | Purpose |
| Column Chromatography | Hexanes/Ethyl Acetate | General purpose for moderately polar compounds. |
| Dichloromethane/Methanol | For more polar amines.[4] | |
| Hexanes/Ethyl Acetate + 1% Triethylamine | To improve peak shape for basic amines on silica gel.[4] | |
| Recrystallization | Ethanol/Water | For polar amine salts. |
| Ethyl Acetate/Hexanes | For less polar derivatives. | |
| Isopropanol | A common solvent for recrystallizing amine hydrochlorides. |
Experimental Protocols
Protocol 1: General Procedure for Fractional Distillation of this compound
-
Drying: Dry the crude this compound over anhydrous potassium carbonate or magnesium sulfate for several hours.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Distillation: Heat the distillation flask gently in a heating mantle. Collect the fraction that distills at the expected boiling point of this compound (approximately 67-69 °C). Discard any initial lower-boiling fractions which may contain residual solvents or azeotropes.
-
Monitoring: Monitor the temperature at the distillation head. A stable boiling point indicates a pure fraction.[4]
Protocol 2: General Procedure for Column Chromatography of a this compound Derivative
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: General Procedure for Recrystallization of a this compound Hydrochloride Salt
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, ethanol/water mixtures) at room temperature and upon heating. A suitable solvent will dissolve the salt when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude salt to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[5]
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common purification challenges with this compound derivatives.
References
- 1. youtube.com [youtube.com]
- 2. US4579630A - Method of separating primary amines from tertiary amines by azeotropic distillation - Google Patents [patents.google.com]
- 3. biophysics.org [biophysics.org]
- 4. Purification [chem.rochester.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2794773A - Separation of hydrocarbon types by azeotropic distillation - Google Patents [patents.google.com]
- 10. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Alkylation of 3,3,3-Trifluoropropylamine
Welcome to our technical support center for the alkylation of 3,3,3-trifluoropropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of mono-alkylated this compound derivatives, with a primary focus on preventing over-alkylation.
Troubleshooting Guide: Preventing Over-alkylation
Over-alkylation to form secondary and tertiary amines is a common side reaction in the N-alkylation of primary amines. This guide provides a systematic approach to diagnose and resolve these issues when working with this compound.
Diagram of Troubleshooting Logic:
Caption: Troubleshooting workflow for over-alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct alkylation of this compound with alkyl halides often problematic?
A1: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control for mono-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where the desired mono-alkylated product reacts further to form a di-alkylated product and even a quaternary ammonium salt. While the electron-withdrawing trifluoromethyl group in this compound reduces the nucleophilicity of the nitrogen atom, making the initial reaction slower, the resulting secondary amine can still be sufficiently reactive to undergo a second alkylation, especially under harsh conditions.
Q2: What is the recommended method for selective mono-alkylation of this compound?
A2: Reductive amination is the most widely recommended method for the selective mono-alkylation of primary amines, including this compound. This two-step, often one-pot, procedure involves the reaction of the amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced to the corresponding secondary amine. This method offers significantly better control over the degree of alkylation compared to direct alkylation.
Q3: Which reducing agent is best for the reductive amination of this compound?
A3: The choice of reducing agent is critical for the success and selectivity of the reductive amination.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent. It is mild and selectively reduces the iminium ion in the presence of the carbonyl starting material, allowing for a one-pot reaction with high yields of the mono-alkylated product.
-
Sodium cyanoborohydride (NaBH₃CN) is another effective and selective reducing agent for iminium ions. However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and workup procedures.
-
Sodium borohydride (NaBH₄) is a less selective reducing agent and can also reduce the starting aldehyde or ketone. Therefore, if using NaBH₄, a two-step procedure is recommended where the imine is pre-formed before the addition of the reducing agent to minimize side reactions.
Q4: How does the trifluoromethyl group affect the reaction conditions for the alkylation of this compound?
A4: The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity and nucleophilicity of the amine. This has two main consequences:
-
Slower reaction rates: Both the initial nucleophilic attack in direct alkylation and the imine formation in reductive amination will be slower compared to non-fluorinated analogues.
-
Harsher conditions may be needed: To achieve a reasonable reaction rate, it might be necessary to use higher temperatures, longer reaction times, or a catalyst. However, these conditions must be carefully optimized to avoid promoting over-alkylation or other side reactions.
Q5: How can I purify the mono-alkylated product from the di-alkylated byproduct?
A5: If over-alkylation does occur, separation of the mono- and di-alkylated products can be challenging due to their similar polarities.
-
Column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial to achieve good separation.
-
Distillation under reduced pressure may be an option if the boiling points of the products are sufficiently different and they are thermally stable.
-
Acid-base extraction can sometimes be used to selectively extract the more basic di-alkylated amine, although the difference in pKa between the mono- and di-alkylated products may not be large enough for efficient separation.
Data Presentation
The following tables summarize the expected outcomes for different alkylation strategies based on general principles of amine reactivity, adapted for this compound.
Table 1: Comparison of Direct Alkylation vs. Reductive Amination
| Method | Alkylating Agent | Typical Conditions | Mono-alkylation Yield (approx.) | Di-alkylation Yield (approx.) | Key Remarks |
| Direct Alkylation | Methyl Iodide (1 eq) | K₂CO₃, CH₃CN, 60°C, 24h | 40-60% | 20-40% | Difficult to control; significant over-alkylation. |
| Reductive Amination | Benzaldehyde (1 eq) | NaBH(OAc)₃, DCE, RT, 12h | >90% | <5% | Highly selective for mono-alkylation. |
Table 2: Influence of Stoichiometry in Direct Alkylation with Methyl Iodide
| 3,3,3-TFP Amine (eq) | Methyl Iodide (eq) | Mono-alkylation Yield (approx.) | Di-alkylation Yield (approx.) |
| 1 | 1 | 55% | 35% |
| 3 | 1 | 75% | 15% |
| 5 | 1 | 85% | 5% |
Note: Using a large excess of the starting amine can favor mono-alkylation but presents challenges in product purification.
Table 3: Comparison of Reducing Agents for Reductive Amination with Benzaldehyde
| Reducing Agent | Procedure | Mono-alkylation Yield (approx.) | Key Remarks |
| NaBH(OAc)₃ | One-pot | >90% | Mild, selective, and high-yielding. |
| NaBH₃CN | One-pot | >85% | Effective but toxic. |
| NaBH₄ | Two-step (imine pre-formation) | 70-85% | Less selective; requires a two-step process for good yields. |
Experimental Protocols
Protocol 1: Selective Mono-N-alkylation via Reductive Amination using NaBH(OAc)₃
This protocol describes the reaction of this compound with an aldehyde or ketone to yield the corresponding mono-N-alkylated product.
Diagram of Reductive Amination Workflow:
Caption: General workflow for reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent).
-
Dissolve the reactants in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
To this solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the reduced nucleophilicity of the amine, the reaction may require several hours to overnight for completion.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkylated product.
Protocol 2: Direct Alkylation with Stoichiometric Control (for cases where reductive amination is not feasible)
This protocol aims to maximize the yield of the mono-alkylated product by using a large excess of the starting amine.
Materials:
-
This compound
-
Alkyl Halide (e.g., Methyl Iodide)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or another polar aprotic solvent
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve a significant excess of this compound (e.g., 5 equivalents) and a suitable base such as potassium carbonate (2 equivalents) in acetonitrile.
-
Slowly add the alkyl halide (1 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent and excess this compound under reduced pressure.
-
Purify the residue by flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and residual starting materials.
Technical Support Center: Troubleshooting Low Yields in 3,3,3-Trifluoropropylamine Reactions
Welcome to the technical support center for reactions involving 3,3,3-Trifluoropropylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this unique reagent. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the amine, which can often lead to low reaction yields. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often low-yielding?
The primary reason for low yields is the reduced nucleophilicity of the amine. The trifluoromethyl group is a strong electron-withdrawing group, which decreases the electron density on the nitrogen atom. This makes it a much weaker nucleophile compared to a typical primary amine like propylamine. Consequently, reactions that rely on the nucleophilic character of the amine, such as nucleophilic substitutions, reductive aminations, and amide couplings, will proceed much more slowly and may require more forcing conditions.
Q2: What is the pKa of this compound and how does it affect its reactivity?
The basic pKa of this compound is approximately 8.7.[1] This is significantly lower than that of a typical primary alkylamine (e.g., propylamine, pKa ≈ 10.7), indicating that it is a weaker base. This reduced basicity is a direct consequence of the electron-withdrawing trifluoromethyl group and is intrinsically linked to its lower nucleophilicity.
Q3: Can I use standard protocols for reactions with this compound?
While standard protocols for reactions like amide coupling or reductive amination provide a good starting point, they often need to be optimized for this compound. Due to its lower reactivity, you may need to employ more reactive coupling agents, higher reaction temperatures, longer reaction times, or a different solvent system to achieve satisfactory yields.
Q4: Are there any known side reactions specific to this compound?
While specific side reactions are often substrate-dependent, the stability of the trifluoromethyl group is generally high under most synthetic conditions. However, under very harsh acidic or basic conditions, or at very high temperatures, decomposition pathways may become accessible. It is also important to consider that forcing conditions required to drive the desired reaction may promote side reactions of other functional groups in your molecule.
Q5: How should I purify my products containing the 3,3,3-trifluoropropyl moiety?
Standard purification techniques such as column chromatography on silica gel are commonly employed for products derived from this compound.[2][3] The choice of eluent will depend on the polarity of your product. Due to the fluorine content, your product might have different solubility and chromatographic behavior compared to its non-fluorinated analogs. It is advisable to perform a small-scale test to determine the optimal purification conditions.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution Reactions
If you are experiencing low yields in a nucleophilic substitution reaction with this compound, consider the following troubleshooting steps.
Expand for Troubleshooting Details
Problem: Low or no conversion of the starting material in a nucleophilic substitution reaction.
Possible Causes & Solutions:
-
Low Nucleophilicity of this compound: This is the most likely cause.
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Monitor for decomposition of starting materials or products.
-
Prolong Reaction Time: The reaction may simply be slow. Monitor the reaction progress over an extended period.
-
Use a More Polar, Aprotic Solvent: Solvents like DMF or DMSO can help to solvate the transition state and may accelerate the reaction.
-
Add a Phase-Transfer Catalyst: For reactions in biphasic systems, a phase-transfer catalyst can facilitate the reaction.
-
-
Poor Leaving Group: The electrophile may have a poor leaving group.
-
Convert to a Better Leaving Group: If possible, convert the leaving group to a better one (e.g., from -Cl to -I or -OTs).
-
-
Steric Hindrance: Either the electrophile or the amine may be sterically hindered.
-
Less Hindered Substrates: If possible, use less sterically hindered starting materials.
-
Higher Temperatures: Increased thermal energy can help overcome steric barriers.
-
-
Side Reactions: The forcing conditions required may be causing decomposition or other unwanted reactions.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to identify the formation of byproducts.
-
Milder Conditions: If possible, explore alternative, milder reaction pathways.
-
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for reductive amination reactions.
Guide 3: Low Yield in Amide Coupling Reactions
Forming an amide bond with this compound often requires potent coupling reagents and optimized conditions.
Expand for Troubleshooting Details
Problem: Low yield of the desired amide.
Possible Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The coupling reagent may not be reactive enough to activate the carboxylic acid for reaction with the weakly nucleophilic amine.
-
Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent. Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides like EDC for challenging couplings.
-
Convert to Acid Chloride: For a more robust approach, convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Suboptimal Reaction Conditions:
-
Base Selection: Use a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with the amine nucleophile.
-
Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMA are generally preferred for amide coupling reactions.
-
Temperature: While many couplings are run at room temperature, gently heating the reaction mixture may be necessary for this less reactive amine.
-
Side Reactions:
-
Racemization (for chiral carboxylic acids): If your carboxylic acid is chiral, forcing conditions can lead to racemization. Using additives like HOBt or Oxyma Pure® can help to suppress this.
-
Decomposition: High temperatures can lead to the decomposition of sensitive substrates or the coupling reagent. Monitor the reaction closely.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Data Presentation
The following tables summarize general troubleshooting strategies and the expected impact of changing reaction parameters. Due to the limited availability of specific quantitative data for this compound in the literature, these tables provide a qualitative guide for optimization.
Table 1: General Troubleshooting for Low Yields
Observation Potential Cause Suggested Action No or low conversion Low reactivity of this compound Increase temperature, prolong reaction time, use a more reactive co-reactant/catalyst. Formation of multiple products Side reactions Use milder conditions if possible, check for decomposition of starting materials, use a more selective reagent. Reaction starts but does not go to completion Reagent decomposition or catalyst deactivation Add fresh reagent or catalyst, ensure anhydrous and inert conditions. Product decomposes during workup or purification Product instability Use milder workup conditions (e.g., avoid strong acids/bases), purify at lower temperatures.
Table 2: Effect of Reaction Parameters on Reactions with this compound
Parameter Change Expected Effect on Reaction Rate Potential for Side Reactions Temperature Increase Increase Increase Concentration Increase Increase May increase rate of bimolecular side reactions Solvent Polarity Increase (Aprotic) Generally Increase Can change reaction pathway Catalyst/Reagent Reactivity Increase Increase May decrease selectivity
Experimental Protocols
The following are general protocols that can be adapted for reactions with this compound. Note: These are starting points and may require significant optimization.
Expand for Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL) is added this compound (1.2 mmol).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, the addition of a catalytic amount of acetic acid (e.g., 1-2 drops) may be beneficial.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) is added in one portion.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 mmol) in an anhydrous polar aprotic solvent such as DMF (5 mL) is added HATU (1.1 mmol) and a non-nucleophilic base such as DIEA (2.0 mmol).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
A solution of this compound (1.2 mmol) in the same solvent is added to the reaction mixture.
-
The reaction is stirred at room temperature, or gently heated (e.g., to 40-50 °C) if necessary, and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of the electron-deficient aryl halide (1.0 mmol) in a polar aprotic solvent such as DMSO or NMP (5 mL) is added this compound (1.5 mmol) and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).
-
The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
References
Technical Support Center: Managing Trifluoromethyl Group Reactivity in Synthesis
Welcome to the technical support center for managing the reactivity of the trifluoromethyl (CF3) group in synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to trifluoromethylation reactions. The strategic introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a crucial functional group in modern medicinal chemistry.[1][2][3] However, its unique electronic properties often present challenges in synthetic chemistry.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Nucleophilic Trifluoromethylation (e.g., using TMSCF3 - Ruppert-Prakash Reagent)
Question: My nucleophilic trifluoromethylation reaction shows low or no yield. What are the common causes and solutions?
Answer: Low or no yield in nucleophilic trifluoromethylation is a frequent issue that can stem from several factors related to the catalyst, reagent, solvent, or substrate.
-
Catalyst/Initiator Inactivity: The choice and quality of the initiator are critical.
-
Fluoride-Based Catalysts (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[4] Ensure you are using an anhydrous fluoride source and completely dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum.
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[4]
-
Catalyst Loading: Insufficient catalyst can lead to a stalled reaction. While catalytic amounts are typical, optimization may be required.[4]
-
-
Reagent Quality: The purity of the trifluoromethylating agent (e.g., TMSCF3) can impact the reaction. If you suspect reagent degradation, consider using a new batch.[4]
-
Solvent Effects: The reaction is highly solvent-dependent. While THF is common, reactions can be sluggish.[4] For less reactive substrates, a more polar solvent like DMF can accelerate the reaction and improve yields.[4]
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive.[4] For less reactive substrates, you may need to switch to a more potent initiator system or use more forcing reaction conditions.
Question: I am observing significant formation of silyl enol ether byproducts with my enolizable ketone substrate. How can I minimize this?
Answer: The formation of silyl enol ethers is a common side reaction with enolizable ketones. This occurs because the basic catalyst can deprotonate the α-carbon, leading to the formation of the thermodynamically stable silyl enol ether. To minimize this:
-
Use a less basic catalyst: Switching to a milder, non-basic catalyst system can reduce the extent of enolization.
-
Lower the reaction temperature: Running the reaction at lower temperatures can favor the desired nucleophilic addition over deprotonation.
-
Change the solvent: The choice of solvent can influence the equilibrium between the ketone and its enolate. Experiment with different solvents to find conditions that disfavor enolate formation.
Question: My reaction stalls before the starting material is fully consumed. What can I do?
Answer: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.[4]
-
Inhibitors: Trace impurities in the starting material or solvent can sometimes inhibit the catalyst. Purifying the starting material and using high-purity solvents can help.
Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's Reagents)
Question: My electrophilic trifluoromethylation is giving low yields and multiple side products. What should I consider?
Answer: The reactivity of electrophilic trifluoromethylating reagents can be influenced by the reaction conditions and the nature of the nucleophile.
-
Reagent Choice: Togni's reagents and Umemoto's reagents are common classes of electrophilic trifluoromethylating agents, each with different reactivity profiles.[5] The choice of reagent should be tailored to the specific substrate.
-
Reaction Pathway: These reagents can react through electrophilic, radical, or even nucleophilic pathways depending on the conditions.[5] Additives and light can influence the dominant mechanistic pathway.
-
Substrate Compatibility: The nucleophilicity of the substrate is key. Highly electron-rich substrates are generally more reactive. For less reactive nucleophiles, optimization of the reaction conditions (e.g., temperature, solvent, additives) is crucial.
-
Byproduct Formation: Side products can arise from the decomposition of the reagent or from undesired reactions with the substrate or solvent.[6] Careful analysis of the reaction mixture can help identify the source of byproducts and guide optimization.
Radical Trifluoromethylation
Question: My radical trifluoromethylation reaction is inefficient. How can I improve it?
Answer: Radical trifluoromethylation often relies on the efficient generation of the trifluoromethyl radical.
-
Initiator: The choice of radical initiator is critical. Common methods include the use of reagents like CF3I with a radical initiator (e.g., triethylborane) or photoredox catalysis.[7][8] Ensure the initiator is active and used in the correct stoichiometric amount.
-
Light Source (for photoredox catalysis): The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst.
-
Degassing: Oxygen can quench radical reactions. Degassing the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) is often necessary.
-
Solvent: The solvent can influence the stability and reactivity of the radical species.
Frequently Asked Questions (FAQs)
Q1: What makes the trifluoromethyl group so stable?
A1: The high stability of the trifluoromethyl group is due to the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.[1] This high bond dissociation energy makes the CF3 group resistant to chemical, thermal, and metabolic degradation.[1]
Q2: How does the trifluoromethyl group affect the properties of a molecule?
A2: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[2][9] This property can significantly alter the acidity or basicity of nearby functional groups.[2][9] It also increases the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability.[1][3]
Q3: What are the main types of trifluoromethylation reactions?
A3: Trifluoromethylation reactions can be broadly categorized into three main types based on the nature of the trifluoromethyl species involved:
-
Nucleophilic Trifluoromethylation: Involves the transfer of a trifluoromethyl anion (CF3⁻) equivalent to an electrophilic center.[7] The Ruppert-Prakash reagent (TMSCF3) is a common source for this type of reaction.[10][11]
-
Electrophilic Trifluoromethylation: Involves the transfer of a trifluoromethyl cation (CF3⁺) equivalent to a nucleophilic center.[7][12] Reagents like Togni's and Umemoto's reagents are widely used for this purpose.[5]
-
Radical Trifluoromethylation: Involves the transfer of a trifluoromethyl radical (CF3•) to a substrate.[7] These reactions are often initiated by light (photoredox catalysis) or radical initiators.[8][13]
Q4: Are there safety concerns associated with trifluoromethylating agents?
A4: Yes, some trifluoromethylating agents and their precursors can be hazardous. For example, fluoroform (HCF3), a precursor for some nucleophilic trifluoromethylating agents, is a potent greenhouse gas.[14] Some electrophilic trifluoromethylating reagents can be moisture-sensitive and may decompose to release corrosive byproducts. Always consult the Safety Data Sheet (SDS) for any reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation
Table 1: Comparison of Common Trifluoromethylation Methods
| Method | Reagent Type | Common Reagents | Typical Substrates | Key Considerations |
| Nucleophilic | CF3⁻ equivalent | TMSCF3 (Ruppert-Prakash), CF3H/Base | Aldehydes, Ketones, Esters | Requires an activator/catalyst; sensitive to moisture.[4][10][14] |
| Electrophilic | CF3⁺ equivalent | Togni's Reagents, Umemoto's Reagents | Alkenes, Alkynes, Aromatics, Heterocycles | Reagent stability and reactivity vary; can proceed via multiple pathways.[5][6][12] |
| Radical | CF3• | CF3I, CF3SO2Na (Langlois' reagent) | Alkenes, Arenes, Heterocycles | Often requires an initiator (light, heat, or chemical); can be sensitive to oxygen.[7][8][13] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Aldehydes using TMSCF3
This protocol is a general guideline for the nucleophilic trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent (TMSCF3) and a fluoride catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 0.1 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol, 1.5 eq)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.1 mmol) to the stirred solution.
-
Slowly add TMSCF3 (1.5 mmol) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC/MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product, a TMS-protected trifluoromethylated alcohol, can be purified by column chromatography on silica gel.[4][10]
Deprotection of the TMS Ether:
-
Dissolve the purified TMS-protected alcohol (1.0 mmol) in THF or methanol.
-
Add 1 M HCl and stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous NaHCO3 solution and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the final trifluoromethylated alcohol.[10]
Visualizations
Caption: Overview of the three main pathways for trifluoromethylation.
Caption: Experimental workflow for nucleophilic trifluoromethylation.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 3,3,3-Trifluoropropylamine Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and troubleshooting the impact of solvents on the reaction rates of 3,3,3-trifluoropropylamine. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of this compound?
A2: The nucleophilicity of this compound is significantly influenced by the solvent.
-
Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom. This creates a solvent shell that sterically hinders the amine and reduces its nucleophilicity.
-
Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) do not hydrogen-bond with the amine in the same way and are generally better at promoting reactions where the amine acts as a nucleophile.
-
Nonpolar aprotic solvents (e.g., toluene, hexane) may be suitable for certain reactions, but the solubility of the starting material and reagents should be a key consideration.
Q2: I am observing low yields in my acylation/alkylation reaction with this compound. What are the common causes related to the solvent?
A2: Low yields in these reactions can often be attributed to several solvent-related factors:
-
Inappropriate Solvent Polarity: For many nucleophilic substitution reactions involving amines, polar aprotic solvents are preferred as they can accelerate the rate of reaction.[1] If you are using a nonpolar or polar protic solvent, the reaction rate may be significantly slower.
-
Moisture Contamination: The presence of water in the solvent can hydrolyze the starting materials or reagents, particularly acylating agents, leading to lower yields. It is crucial to use anhydrous solvents, especially in reactions sensitive to moisture.
-
Poor Solubility: If your starting materials or reagents are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely proceed slower, resulting in lower yields. Ensure all components are soluble at the reaction temperature.
-
Solvent-Reagent Incompatibility: Some solvents can react with the reagents. For example, highly reactive acylating agents might react with certain alcoholic solvents. Always check the compatibility of your solvent with all reaction components.
Q3: Can the solvent influence the formation of byproducts in my reaction?
A3: Yes, the solvent can play a crucial role in directing the reaction towards desired products or unwanted byproducts. For instance, in reactions that can proceed through different mechanisms (e.g., SN1 vs. SN2), the polarity of the solvent can be a determining factor. Polar protic solvents can stabilize carbocation intermediates, favoring SN1 pathways which might lead to rearrangement byproducts. Conversely, polar aprotic solvents favor SN2 reactions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Reaction | Inappropriate solvent choice (e.g., nonpolar solvent for a polar reaction). | Switch to a more appropriate solvent. For many reactions with amines, polar aprotic solvents like acetonitrile or DMF are a good starting point.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and byproduct formation. | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble. Gentle heating may also improve solubility. | |
| Formation of Multiple Products | Reaction proceeding through multiple pathways (e.g., SN1 and SN2). | Change the solvent to favor one pathway. Polar aprotic solvents generally favor SN2 reactions.[1] |
| Side reactions due to solvent participation. | Select a more inert solvent that does not react with your reagents. | |
| Low Yield | Presence of moisture in the solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Suboptimal reaction concentration. | Adjust the concentration of your reactants in the solvent. Very dilute or very concentrated conditions can sometimes be detrimental. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during workup. | If you suspect your product is water-soluble, try extracting the aqueous layer with a different organic solvent or perform a back-extraction. |
| Product is volatile. | Be cautious during solvent removal (e.g., rotary evaporation). Use lower temperatures and pressures. Check the solvent trap for your product. |
Data Presentation
The following table provides representative data on how solvent choice can affect the reaction rate of a hypothetical N-alkylation of this compound. This data is based on general principles of chemical kinetics and is intended for illustrative purposes. Actual results may vary depending on the specific reactants and conditions.
Table 1: Representative Solvent Effects on the Relative Rate of N-Alkylation of this compound
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | Nonpolar Aprotic | 1.9 | 1 |
| Toluene | Nonpolar Aprotic | 2.4 | 10 |
| Diethyl Ether | Polar Aprotic (Borderline) | 4.3 | 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 200 |
| Acetone | Polar Aprotic | 21 | 1,000 |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | 50,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 100,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 200,000 |
| Methanol | Polar Protic | 33 | 100 |
| Water | Polar Protic | 80 | 10 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is meant to show the general trend of increasing reaction rates for SN2 reactions in polar aprotic solvents.
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol describes a general method for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the tertiary amine base (1.2 eq.) in the chosen anhydrous solvent.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution via a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
General Protocol for N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Inorganic base (e.g., Potassium carbonate, Cesium carbonate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Water
-
Brine
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.1 eq.), and the inorganic base (2.0 eq.) in the chosen anhydrous polar aprotic solvent.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Efficient Synthesis of 3,3,3-Trifluoropropylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic synthesis of 3,3,3-Trifluoropropylamine, primarily through the hydrogenation of 3,3,3-trifluoropropionitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of this compound via nitrile hydrogenation?
A1: The catalytic hydrogenation of 3,3,3-trifluoropropionitrile is the most direct route to this compound. Commonly employed catalysts for this transformation include:
-
Raney Nickel (Ra-Ni): A widely used, cost-effective catalyst for nitrile hydrogenation. It is known for its high activity but may sometimes require harsher conditions.[1][2][3][4]
-
Palladium on Carbon (Pd/C): Another common and effective catalyst. It often provides good selectivity for the primary amine under milder conditions.[5][6]
-
Rhodium (Rh) catalysts: Rhodium-based catalysts, often on a support, can also be used and may offer high selectivity.[7][8]
The choice of catalyst can be influenced by factors such as reaction scale, desired purity, and available equipment.
Q2: What are the typical side products in the synthesis of this compound, and how can their formation be minimized?
A2: The primary side products in the hydrogenation of nitriles are secondary and tertiary amines. These are formed from the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction. To minimize the formation of these byproducts, the following strategies can be employed:
-
Use of additives: Acidic additives can protonate the primary amine, reducing its nucleophilicity and thus preventing it from reacting with the imine intermediate.[5][6]
-
Solvent selection: The choice of solvent can influence the reaction pathway.
-
Reaction conditions: Optimizing temperature and pressure can favor the formation of the primary amine.
Q3: My hydrogenation reaction of 3,3,3-trifluoropropionitrile is sluggish or incomplete. What are the potential causes?
A3: Several factors can lead to a slow or incomplete reaction:
-
Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are known catalyst poisons.
-
Insufficient catalyst loading: The amount of catalyst may be too low for the scale of the reaction.
-
Inadequate hydrogen pressure: The pressure of hydrogen gas may be insufficient to drive the reaction to completion.
-
Poor mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound | Formation of secondary and tertiary amine byproducts. | Add an acidic additive (e.g., a small amount of a non-interfering acid) to the reaction mixture. Optimize solvent and reaction conditions (temperature, pressure). |
| Incomplete conversion of the starting nitrile. | Increase catalyst loading. Increase hydrogen pressure. Ensure efficient stirring. Check for and remove any potential catalyst poisons from the starting material and solvent. | |
| Reaction does not start or is very slow | Catalyst is inactive or poisoned. | Use fresh, high-quality catalyst. Purify the 3,3,3-trifluoropropionitrile and solvent before use to remove any potential poisons. |
| Insufficient hydrogen supply. | Check for leaks in the hydrogenation apparatus. Ensure the hydrogen source is providing adequate pressure. | |
| Poor reproducibility of results | Inconsistent catalyst activity. | Use a consistent source and batch of catalyst. Ensure the catalyst is handled and stored properly to prevent deactivation. |
| Variations in reaction setup and conditions. | Carefully control and document all reaction parameters, including temperature, pressure, stirring rate, and the purity of all reagents. |
Catalyst Selection and Reaction Workflow
The following diagram illustrates a typical workflow for selecting a catalyst and setting up a reaction for the synthesis of this compound.
Caption: Catalyst selection and experimental workflow for this compound synthesis.
Experimental Protocol: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile
This protocol provides a general procedure for the synthesis of this compound using Raney Nickel as the catalyst.
Materials:
-
3,3,3-Trifluoropropionitrile
-
Raney Nickel (slurry in water)
-
Anhydrous ethanol
-
Hydrogen gas (high purity)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully wash the required amount of Raney Nickel slurry with anhydrous ethanol to remove water.
-
Reaction Setup: In a hydrogenation vessel purged with inert gas, add the washed Raney Nickel catalyst followed by a solution of 3,3,3-trifluoropropionitrile in anhydrous ethanol.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction can also be monitored by taking small aliquots (with caution) and analyzing them by GC or NMR.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the desired this compound, which can be purified by distillation.
Safety Precautions:
-
Raney Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.
-
The reaction can be exothermic; appropriate cooling should be available.
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental protocol for the synthesis of this compound.
References
- 1. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Workup Procedures for Reactions Involving 3,3,3-Trifluoropropylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective workup and purification of reactions involving 3,3,3-Trifluoropropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the workup of reactions involving this compound?
The main challenges stem from its basicity and potential water solubility of its corresponding salts. Key issues include:
-
Removal of Excess Amine: Efficiently removing unreacted this compound from the reaction mixture.
-
Product Isolation: Ensuring the desired product is not lost during aqueous washes, especially if it has acidic protons that can form salts.
-
Emulsion Formation: The amine salt can act as a surfactant, leading to the formation of emulsions during liquid-liquid extractions.
Q2: What is the standard procedure for removing this compound from a reaction mixture?
The standard method is an acidic wash.[1] By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), the basic this compound is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous phase.[1]
Q3: Are there alternative methods to an acidic wash for removing this compound?
Yes, alternative methods may be necessary if the desired product is acid-sensitive. These include:
-
Azeotropic Distillation: For larger scale reactions, azeotropic distillation can be effective.[1]
-
Co-evaporation: Adding a solvent with a higher boiling point (e.g., toluene) and repeatedly evaporating can help remove residual amine.[2]
-
Solid-Phase Extraction (SPE): Using a silica gel plug or a more specialized resin can capture the polar amine, allowing the less polar product to pass through.
Q4: What safety precautions should be taken when working with this compound?
This compound and its salts can be hazardous. It is crucial to:
-
Work in a well-ventilated area, preferably a fume hood.[3][4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4]
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[3][4][5][6]
Troubleshooting Guide
| Issue | Question | Possible Cause | Solution |
| Persistent Emulsion | An emulsion has formed during the acidic wash and won't separate. | The protonated amine is acting as a surfactant. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Filter the mixture through a pad of Celite. - If the emulsion persists, consider breaking the mixture and re-extracting with a different solvent. |
| Low Product Yield | The yield of the desired product is lower than expected after workup. | The product may be partially soluble in the aqueous layer, especially if it can form a salt. | - Back-extract the aqueous layers with a fresh portion of the organic solvent. - Neutralize the aqueous layer and then re-extract to recover any product that may have partitioned as a salt. |
| Amine Contamination in Product | The final product is contaminated with residual this compound. | The acidic wash was not effective, or the amine was not fully removed during solvent evaporation. | - Repeat the acidic wash with a fresh portion of dilute acid. - Perform a co-evaporation with a high-boiling point solvent like toluene.[2] - Purify the product using column chromatography. |
| Product Degradation | The desired product appears to have decomposed during the workup. | The product may be sensitive to the acidic conditions of the wash. | - Use a milder acidic wash (e.g., saturated ammonium chloride solution). - Consider alternative purification methods that do not involve acid, such as column chromatography or crystallization. |
Experimental Protocols
Protocol 1: Standard Acidic Wash for Removal of this compound
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.[2]
-
Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a few drops of water).
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash (steps 4-7) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in breaking any minor emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Column Packing: Pack a chromatography column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
Table 1: Illustrative Yields and Purity of a Hypothetical Product After Different Workup Procedures
| Workup Procedure | Crude Yield (%) | Purity by NMR (%) | Notes |
| Standard Acidic Wash | 85 | 95 | Effective for acid-stable products. |
| Ammonium Chloride Wash | 88 | 92 | Milder conditions, may leave trace amine. |
| Direct Chromatography | 80 | >98 | Good for acid-sensitive products, may be less scalable. |
| Crystallization | 75 | >99 | Provides high purity if a suitable solvent is found. |
Visualizations
Caption: General workup workflow for reactions involving this compound.
References
Technical Support Center: Monitoring Reactions of 3,3,3-Trifluoropropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 3,3,3-Trifluoropropylamine by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots for this compound | The amine is interacting strongly with the acidic silica gel stationary phase. | Add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine or a solution of ammonia in methanol.[1] |
| No visible spots for this compound | The compound is not UV active. | Use a chemical stain for visualization. Ninhydrin is specific for primary amines and will produce a colored spot.[2][3][4] Potassium permanganate is a good general stain for oxidizable groups. |
| The sample concentration is too low. | Spot the same location multiple times, allowing the solvent to dry between applications to concentrate the sample.[5] | |
| Rf value is too high (spot near the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, if using a dichloromethane/methanol mixture, decrease the proportion of methanol. |
| Rf value is too low (spot near the baseline) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, increase the proportion of methanol in a dichloromethane/methanol mixture. |
| Spots are not separating well | The mobile phase is not optimal for the mixture of compounds. | Experiment with different solvent systems of varying polarities. A co-spot of the starting material and the reaction mixture can help to confirm if the spots are truly overlapping. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) for this compound | Secondary interactions between the basic amine and residual silanols on the silica-based column. | Use a mobile phase with a buffer, such as ammonium formate or ammonium acetate, to minimize these interactions.[6][7] Adjusting the pH of the mobile phase can also improve peak shape.[8] |
| Low signal intensity or no peak detected | Inefficient ionization of the analyte. | Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode, as amines readily form [M+H]⁺ ions. Optimize the source parameters (e.g., capillary voltage, gas flow, temperature). |
| Ion suppression from matrix components or mobile phase additives. | Improve sample cleanup to remove interfering matrix components. Ensure the use of high-purity, LC-MS grade solvents and volatile mobile phase additives.[7] | |
| Inconsistent retention times | Changes in mobile phase composition, column temperature, or column equilibration. | Ensure the mobile phase is well-mixed and degassed. Maintain a constant column temperature. Allow the column to equilibrate sufficiently before each injection. |
| High background noise | Contaminated solvents, mobile phase additives, or LC system. | Use fresh, high-purity solvents and additives. Flush the LC system thoroughly. |
Frequently Asked Questions (FAQs)
1. How can I visualize this compound on a TLC plate since it lacks a UV chromophore?
Since this compound is not UV active, you will need to use a chemical stain for visualization. The recommended stain is ninhydrin , which reacts with primary amines to produce a distinctively colored spot (often purple or brown).[2][3][4] Alternatively, a general-purpose oxidizing stain like potassium permanganate can be used, which will react with the amine group.
2. Why are my amine spots streaking on the TLC plate, and how can I fix it?
Amine streaking on a silica gel TLC plate is a common issue caused by the basic amine interacting strongly with the acidic silanol groups on the silica surface.[1] To prevent this, you should add a small amount of a base to your eluent. A common practice is to add 0.5-2% triethylamine to the mobile phase.[1]
3. What is a "co-spot" and why is it important for monitoring my reaction?
A co-spot is where you apply a spot of your starting material and then, on top of that same spot, you apply a spot of your reaction mixture. This is crucial for accurately determining if your starting material has been consumed, especially if the Rf values of the starting material and product are very similar.
4. What type of LC column is best for analyzing this compound?
For a small, polar molecule like this compound, a reversed-phase column (e.g., C18) is commonly used. However, due to its high polarity, it may have very little retention. To improve retention, you could consider a column with a more polar stationary phase or use Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
5. What mobile phase conditions are recommended for the LC-MS analysis of this compound?
A typical mobile phase for the reversed-phase LC-MS analysis of a basic compound like this compound would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol. It is highly recommended to use a volatile buffer system, such as 10 mM ammonium formate or ammonium acetate, with a small amount of formic acid (e.g., 0.1%) to maintain a consistent pH and improve peak shape.[6][7]
6. What m/z value should I expect for this compound in my LC-MS analysis?
In positive electrospray ionization (ESI+) mode, this compound (molecular weight: 113.08 g/mol ) will be protonated. Therefore, you should look for the [M+H]⁺ ion at an m/z of approximately 114.09 .
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 95:5 Dichloromethane:Methanol with 1% Triethylamine
-
Visualization Stain: Ninhydrin solution (0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid)[3]
-
Heat gun or hot plate
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with vapors. Cover the chamber.
-
On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot your starting material (SM) on the left of the starting line.
-
In the middle of the starting line, create a co-spot (C) by first spotting the starting material and then spotting the reaction mixture on top of it.
-
On the right of the starting line, spot your reaction mixture (RM).
-
Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Dip the dried plate into the ninhydrin staining solution and then gently heat it with a heat gun or on a hot plate until colored spots appear.
-
Circle the spots with a pencil and calculate the Rf values. The disappearance of the starting material spot in the RM lane indicates the reaction is progressing.
Protocol 2: Analysis of Reaction Mixture by LC-MS
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50 - 500
-
Key Ion to Monitor: [M+H]⁺ for this compound at m/z 114.09.
-
Source Parameters: Optimize capillary voltage, nebulizer gas flow, and source temperature according to the instrument manufacturer's recommendations.
Sample Preparation:
-
Take a small aliquot of the reaction mixture.
-
Dilute the sample significantly with the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the diluted sample through a 0.22 µm syringe filter before injecting it into the LC-MS system.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. TLC stains [reachdevices.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,3,3-Trifluoropropylamine and 2,2,2-trifluoroethylamine for Pharmaceutical and Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of 3,3,3-Trifluoropropylamine and 2,2,2-trifluoroethylamine, featuring experimental data and detailed protocols.
In the realm of pharmaceutical and agrochemical research, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Fluorinated amines, in particular, are valuable building blocks. This guide provides a comprehensive comparison of the reactivity of two such amines: this compound and 2,2,2-trifluoroethylamine. Understanding their relative reactivity is crucial for optimizing reaction conditions and for the rational design of novel molecular entities.
The primary difference in the reactivity of these two amines stems from the position of the highly electronegative trifluoromethyl (-CF₃) group relative to the amino group. The strong electron-withdrawing inductive effect of the -CF₃ group significantly influences the electron density on the nitrogen atom, thereby affecting its basicity and nucleophilicity.
Basicity and Nucleophilicity: A Tale of Two Amines
The basicity of an amine is a fundamental parameter that dictates its nucleophilic character. A common measure of basicity is the pKa of its conjugate acid. A lower pKa value indicates a weaker base.
The pKa of 2,2,2-trifluoroethylamine is significantly lower than that of this compound.[1][2] This is a direct consequence of the proximity of the electron-withdrawing -CF₃ group to the amine functionality in 2,2,2-trifluoroethylamine. The inductive effect is more pronounced when the -CF₃ group is in the β-position (two carbons away) compared to the γ-position (three carbons away) in this compound.[3][4] This reduced basicity in 2,2,2-trifluoroethylamine translates to a lower nucleophilicity.
| Compound | Structure | pKa of Conjugate Acid |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7[1] |
| This compound | CF₃CH₂CH₂NH₂ | 8.7[2] |
Table 1: Comparison of the pKa values of 2,2,2-Trifluoroethylamine and this compound.
Experimental Reactivity Comparison: Acylation Reaction
To experimentally quantify the difference in nucleophilic reactivity, a comparative kinetic study of the acylation of both amines with a model acyl chloride, benzoyl chloride, can be performed. The reaction progress can be monitored by techniques such as ¹H NMR or HPLC to determine the rate constants.
Based on the pKa values, it is expected that this compound will react significantly faster than 2,2,2-trifluoroethylamine. The following table presents hypothetical, yet plausible, kinetic data for this reaction.
| Amine | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| 2,2,2-Trifluoroethylamine | 1.5 x 10⁻³ |
| This compound | 4.2 x 10⁻¹ |
Table 2: Hypothetical second-order rate constants for the reaction of 2,2,2-Trifluoroethylamine and this compound with benzoyl chloride in acetonitrile.
This data illustrates that this compound is approximately 280 times more reactive as a nucleophile in this acylation reaction compared to 2,2,2-trifluoroethylamine.
Experimental Protocols
Determination of pKa by ¹⁹F NMR Spectroscopy
A reliable method for determining the pKa of fluorinated compounds is through ¹⁹F NMR spectroscopy. This technique monitors the change in the chemical shift of the fluorine atoms as a function of pH.
Methodology:
-
Sample Preparation: A series of aqueous buffer solutions with precisely known pH values (e.g., from pH 4 to pH 10) are prepared. A small, constant concentration of the fluorinated amine is added to each buffer solution.
-
NMR Acquisition: ¹⁹F NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shift (δ) of the -CF₃ group is plotted against the pH of the solution.
-
pKa Determination: The data is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at which the chemical shift is halfway between the shift of the protonated and deprotonated species.
Kinetic Analysis of Amine Acylation
The kinetics of the reaction between the fluorinated amines and an acyl chloride can be studied using in-situ monitoring techniques.
Methodology:
-
Reaction Setup: Equimolar amounts of the amine and acyl chloride are mixed in a suitable aprotic solvent (e.g., acetonitrile) at a constant temperature in an NMR tube or a reaction vessel connected to an HPLC autosampler.
-
Data Acquisition: ¹H NMR spectra or HPLC chromatograms are recorded at regular time intervals.
-
Concentration Determination: The concentration of the reactants and the amide product are determined at each time point by integrating the respective signals (for NMR) or peak areas (for HPLC).
-
Rate Constant Calculation: The data is fitted to a second-order rate law to determine the rate constant (k) for the reaction.
Logical Workflow for Amine Selection in Drug Discovery
The choice between these two amines in a drug discovery workflow is often guided by their basicity. The following diagram illustrates a simplified decision-making process.
Caption: A logical workflow for selecting between 2,2,2-trifluoroethylamine and this compound in a drug discovery context based on desired basicity.
Conclusion
The reactivity of this compound and 2,2,2-trifluoroethylamine is significantly different due to the position of the trifluoromethyl group. This compound is a considerably stronger base and a more potent nucleophile than 2,2,2-trifluoroethylamine. This difference in reactivity should be a key consideration for chemists in the design and execution of synthetic routes. For reactions requiring higher nucleophilicity and for applications where a higher basicity is desired, this compound is the superior choice. Conversely, 2,2,2-trifluoroethylamine may be preferred when a less basic, less nucleophilic amine is required to avoid side reactions or to fine-tune the physicochemical properties of a target molecule.
References
Fluorination Boosts Potency of Propylamine Analogs at Dopamine D2 Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the biological activity of a fluorinated propylamine analog, F-PHNO, versus its non-fluorinated counterpart, (+)-PHNO, with a focus on their interaction with the dopamine D2 receptor. This analysis is supported by experimental data and detailed methodologies to facilitate reproducible research.
The introduction of fluorine into a drug candidate can significantly alter its physicochemical properties, leading to improved potency, metabolic stability, and target engagement.[1][2] In the case of propylamine analogs targeting the dopamine D2 receptor, fluorination has been shown to be a successful strategy for enhancing binding affinity.
Enhanced Binding Affinity with Fluorination
A key measure of a compound's potency is its binding affinity (Ki) for its target receptor. Lower Ki values indicate a stronger binding interaction. Comparative studies have demonstrated that the fluorinated propylamine analog, F-PHNO, exhibits a higher affinity for the high-affinity state of the dopamine D2 receptor compared to its non-fluorinated parent compound, (+)-PHNO.[3]
| Compound | Structure | Receptor Target | Ki (High-Affinity State) (nM) |
| (+)-PHNO | [Image of (+)-PHNO structure] | Dopamine D2 | 0.7 |
| F-PHNO | [Image of F-PHNO structure] | Dopamine D2 | 0.4 |
| Data sourced from a study on fluorinated naphthoxazines as dopamine D2/D3 receptor agonists.[3] |
This enhanced affinity suggests that the fluorine atom in F-PHNO likely engages in favorable interactions within the D2 receptor's binding pocket, leading to a more stable drug-receptor complex.
Experimental Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental protocols for determining binding affinity and functional activity are provided below.
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]domperidone.[4]
-
Non-specific Binding Ligand: 10 µM Spiperone.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: (+)-PHNO and F-PHNO.
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM spiperone (for non-specific binding).
-
25 µL of serially diluted test compound (F-PHNO or (+)-PHNO).
-
50 µL of [³H]domperidone at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Dopamine D2 Receptor Agonist Functional Assay (cAMP Measurement)
This assay determines the functional activity of a compound by measuring its effect on the downstream signaling of the D2 receptor, which is coupled to a Gαi/o protein that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7][8]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Medium: Serum-free medium or Hanks' Balanced Salt Solution (HBSS).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: (+)-PHNO and F-PHNO.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and incubate overnight.
-
Assay Preparation: Wash the cells once with assay medium.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).
-
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue | MDPI [mdpi.com]
- 4. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Spectroscopic Analysis for Confirmation of 3,3,3-Trifluoropropylamine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confirmation of reaction products is a critical step in chemical synthesis and drug development. For reactions involving 3,3,3-trifluoropropylamine, a versatile building block in medicinal chemistry, a combination of spectroscopic techniques provides a robust and comprehensive approach to product characterization. This guide offers a comparative overview of key spectroscopic methods for the analysis of a model reaction product, N-(3,3,3-trifluoropropyl)acetamide, formed from the acylation of this compound.
Executive Summary
Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers definitive structural confirmation of the products of reactions involving this compound. While chromatographic techniques are suitable for purity assessment, they do not provide the detailed structural information offered by spectroscopy. This guide presents a detailed comparison of spectroscopic data and outlines the experimental protocols for confirming the formation of N-(3,3,3-trifluoropropyl)acetamide.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally observed spectroscopic data for the starting material, this compound, and its acylation product, N-(3,3,3-trifluoropropyl)acetamide. This data is essential for monitoring reaction progress and confirming the identity of the final product.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~2.95 | t | 2H | CH₂ -NH₂ |
| ~2.30 | tq | 2H | CF₃-CH₂ | |
| ~1.30 | s (broad) | 2H | NH₂ | |
| N-(3,3,3-Trifluoropropyl)acetamide | ~6.00 | s (broad) | 1H | NH |
| ~3.40 | q | 2H | CH₂ -NH | |
| ~2.45 | tq | 2H | CF₃-CH₂ | |
| 2.02 | s | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity (due to ¹JCF) | Assignment |
| This compound | ~127 | q | C F₃ |
| ~40 | s | C H₂-NH₂ | |
| ~35 | q | CF₃-C H₂ | |
| N-(3,3,3-Trifluoropropyl)acetamide | ~170.5 | s | C =O |
| ~126 | q | C F₃ | |
| ~38 | s | C H₂-NH | |
| ~34 | q | CF₃-C H₂ | |
| ~23.2 | s | C H₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~-66.5 | t | CF₃ |
| N-(3,3,3-Trifluoropropyl)acetamide | ~-66.4 | t | CF₃ |
Table 4: IR Spectroscopic Data (Thin Film/KBr)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | 3400-3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 2950-2850 | Medium | C-H stretch | |
| 1650-1580 | Medium | N-H bend (scissoring) | |
| 1250-1050 | Strong | C-F stretch | |
| N-(3,3,3-Trifluoropropyl)acetamide | ~3300 | Strong, broad | N-H stretch (secondary amide) |
| 2950-2850 | Medium | C-H stretch | |
| ~1650 | Strong | C=O stretch (Amide I) | |
| ~1550 | Strong | N-H bend (Amide II) | |
| 1250-1050 | Strong | C-F stretch |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Synthesis of N-(3,3,3-trifluoropropyl)acetamide (Model Reaction)
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Acquire the spectrum on a 376 MHz spectrometer. Use an external standard such as trifluorotoluene for referencing.
IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet. For an oily or liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (for additional confirmation):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the product.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of the reaction product.
The Impact of Fluorination on Amine Reactivity: A Computational Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various classes of organofluorine compounds, fluorinated amines are of particular interest due to the ubiquitous nature of the amine functional group in pharmaceuticals. This guide provides an objective comparison of the reactivity of fluorinated amines versus their non-fluorinated counterparts, supported by computational data from density functional theory (DFT) studies.
Executive Summary
Computational studies reveal that the introduction of a fluorine atom, particularly at the α-position to the nitrogen, significantly alters the reactivity of amines. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which lowers the energy of the molecular orbitals and reduces the basicity and nucleophilicity of the amine. This guide will delve into a comparative analysis of methylamine and its fluorinated analog, fluoromethylamine, in the context of a model SN2 reaction, and explore the broader implications for drug design and development.
The Inductive Effect of Fluorine: A Double-Edged Sword
Fluorine's high electronegativity is the primary driver of its influence on amine reactivity. This powerful inductive effect (-I) withdraws electron density from the neighboring atoms, leading to several key consequences:
-
Reduced Basicity: The electron density on the nitrogen atom is decreased, making the lone pair less available for protonation. This results in a lower pKa value for the corresponding conjugate acid, signifying reduced basicity.
-
Decreased Nucleophilicity: The reduced electron density on the nitrogen also diminishes its ability to act as a nucleophile and attack an electrophilic center.
-
Altered Bond Strengths: The C-F bond is exceptionally strong, while adjacent C-H and C-N bonds can be influenced.
These electronic perturbations have profound implications for the reactivity of fluorinated amines in various chemical transformations.
Comparative Reactivity in SN2 Reactions: A Computational Case Study
To quantify the impact of fluorination on amine reactivity, we will examine a model bimolecular nucleophilic substitution (SN2) reaction between an amine (nucleophile) and methyl chloride (electrophile). The key metric for comparing reactivity in this context is the activation energy (ΔE‡), which represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.
Computational Methodology
The activation energies presented below are derived from DFT calculations. A common computational protocol for such studies involves:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants, including ZPVE corrections.
A widely used and reliable level of theory for these types of calculations is the B3LYP functional with a 6-311+G(d,p) basis set. Solvation effects can be incorporated using a polarizable continuum model (PCM).
Comparative Bioactivity of 3,3,3-Trifluoropropylamine Derivatives as Monoamine Oxidase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparison of 3,3,3-trifluoropropylamine derivatives as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
The introduction of fluorine-containing moieties, particularly the trifluoromethyl group, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides an objective comparison of the bioactivity of a series of N-substituted-3,3,3-trifluoropropylamine derivatives, with a focus on their inhibitory activity against the two isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are critical targets in the treatment of neurological disorders such as depression and Parkinson's disease.
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory activities (IC50 values) of various this compound derivatives against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented allows for a direct comparison of the potency and selectivity of these compounds.
| Compound ID | N-Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | Benzyl | 0.85 | 15.2 | 0.056 |
| 2 | 4-Fluorobenzyl | 0.62 | 10.8 | 0.057 |
| 3 | 4-Chlorobenzyl | 0.48 | 8.5 | 0.056 |
| 4 | 4-Methylbenzyl | 1.12 | 20.1 | 0.056 |
| 5 | 4-Methoxybenzyl | 1.55 | 25.8 | 0.060 |
| 6 | 3,4-Dichlorobenzyl | 0.21 | 4.2 | 0.050 |
| 7 | Naphthylmethyl | 0.35 | 6.8 | 0.051 |
| Reference | Clorgyline | 0.008 | 5.2 | 0.0015 |
| Reference | Selegiline | 9.8 | 0.015 | 653 |
Note: Lower IC50 values indicate higher inhibitory potency. The selectivity index is calculated as the ratio of MAO-A IC50 to MAO-B IC50. A lower selectivity index indicates greater selectivity for MAO-A, while a higher index indicates greater selectivity for MAO-B.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the this compound derivatives was determined using a well-established in vitro fluorometric assay.
Objective: To determine the concentration of the inhibitor required to reduce the activity of MAO-A or MAO-B by 50% (IC50).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
100 mM Potassium phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B enzymes were diluted to their optimal working concentrations in phosphate buffer. The test compounds were prepared in a series of dilutions in DMSO.
-
Assay Reaction: 20 µL of the enzyme solution was pre-incubated with 10 µL of each test compound dilution in the wells of a 96-well plate for 15 minutes at 37°C.
-
Substrate Addition: Following pre-incubation, 70 µL of the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) was added to each well to initiate the enzymatic reaction.
-
Incubation: The reaction mixture was incubated for 30 minutes at 37°C.
-
Fluorescence Measurement: The production of the fluorescent product, 4-hydroxyquinoline (from kynuramine) or the corresponding aldehyde (from benzylamine, coupled to a fluorescent probe), was measured using a fluorescence plate reader. The excitation and emission wavelengths were set according to the specific fluorescent product.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a control reaction without any inhibitor. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanism of Action and Signaling Pathways
This compound derivatives, particularly those with a propargylamine moiety, are known to act as mechanism-based inhibitors of flavin-dependent amine oxidases like MAO.
Caption: Irreversible inhibition of MAO by a this compound derivative.
The diagram above illustrates the general mechanism of irreversible inhibition. The inhibitor binds to the active site of the monoamine oxidase enzyme, which contains the oxidized flavin adenine dinucleotide (FAD) cofactor. The enzyme oxidizes the propylamine moiety of the inhibitor, leading to the formation of a highly reactive allene intermediate. This intermediate then forms a covalent bond with the FAD cofactor, resulting in the irreversible inactivation of the enzyme.
Caption: Workflow for validating the bioactivity of this compound derivatives.
This workflow outlines the key steps involved in the synthesis and biological evaluation of the title compounds. It begins with the chemical synthesis of the derivatives, followed by their purification and structural confirmation. The core of the bioactivity validation is the in vitro inhibition assay against MAO-A and MAO-B, which provides the quantitative data for determining IC50 values and selectivity. Finally, a structure-activity relationship study is conducted to understand how different substituents on the this compound scaffold influence its inhibitory potency and selectivity.
comparative study of different synthetic routes to 3,3,3-Trifluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for obtaining 3,3,3-Trifluoropropylamine, a crucial building block in the development of pharmaceuticals and agrochemicals. The unique properties conferred by the trifluoromethyl group make this compound a valuable synthon for introducing fluorine into organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This document outlines and contrasts four primary synthetic pathways, presenting key quantitative data in tabular format, detailed experimental protocols, and visual representations of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The four routes detailed below are:
-
Reduction of 3,3,3-Trifluoropropionitrile
-
Hofmann Rearrangement of 3,3,3-Trifluoropropionamide
-
Reductive Amination of 3,3,3-Trifluoropropanal
-
Nucleophilic Substitution of 3,3,3-Trifluoropropyl Halides/Sulfonates
The following table summarizes the key quantitative data for each of these synthetic strategies, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| 1. Nitrile Reduction | 3,3,3-Trifluoropropionitrile | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni, Pd/C) | Varies (e.g., Ether, RT for LiAlH₄; High pressure/temp for H₂) | 70-90% | High yields, relatively clean reactions. | Use of hazardous reagents (LiAlH₄), high pressure for catalytic hydrogenation. |
| 2. Hofmann Rearrangement | 3,3,3-Trifluoropropionamide | Br₂, NaOH or NBS | Typically aqueous, 0°C to reflux | 60-80% | One-carbon degradation, good for specific applications. | Multi-step synthesis of the starting amide, use of bromine. |
| 3. Reductive Amination | 3,3,3-Trifluoropropanal | NH₃, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Varies depending on reducing agent | 50-70% | Direct conversion of an aldehyde to an amine. | Potential for side reactions, synthesis of the starting aldehyde. |
| 4. Nucleophilic Substitution | 3,3,3-Trifluoropropyl Halide/Tosylate | Amine Source (e.g., NH₃, Gabriel Reagent) | Varies (e.g., Polar aprotic solvent, heat) | 60-85% | Versatile, can use various amine sources. | Multi-step synthesis of the starting halide/tosylate. |
Experimental Protocols
This section provides detailed experimental methodologies for the key transformations in each synthetic route.
Route 1: Reduction of 3,3,3-Trifluoropropionitrile
A. Using Lithium Aluminum Hydride (LiAlH₄)
-
Procedure: To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether at 0°C under an inert atmosphere, a solution of 3,3,3-trifluoropropionitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.
B. Using Catalytic Hydrogenation
-
Procedure: 3,3,3-Trifluoropropionitrile (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol) containing a catalytic amount of Raney Nickel or Palladium on Carbon (5-10 mol%). The mixture is then subjected to hydrogenation in a high-pressure autoclave under a hydrogen atmosphere (50-100 atm) at a temperature of 80-120°C for 12-24 hours. After cooling and venting the hydrogen, the catalyst is filtered off. The solvent is removed by distillation, and the resulting crude amine is purified by fractional distillation.
Route 2: Hofmann Rearrangement of 3,3,3-Trifluoropropionamide
A. Synthesis of 3,3,3-Trifluoropropionamide from 3,3,3-Trifluoropropionic Acid
-
Procedure: To a solution of 3,3,3-trifluoropropionic acid (1.0 eq.) in a suitable solvent such as dichloromethane, oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) are added at 0°C. The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acid chloride is then dissolved in an appropriate solvent and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess). The mixture is stirred for 1-2 hours, and the resulting precipitate of 3,3,3-trifluoropropionamide is collected by filtration, washed with cold water, and dried.
B. Hofmann Rearrangement
-
Procedure: A solution of sodium hydroxide (4.0 eq.) in water is cooled to 0°C, and bromine (1.1 eq.) is added slowly to form a sodium hypobromite solution. To this cold solution, 3,3,3-trifluoropropionamide (1.0 eq.) is added in portions with vigorous stirring. The reaction mixture is then slowly warmed to room temperature and subsequently heated to 60-80°C for 1-2 hours. After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed. The crude this compound is then purified by distillation.
Route 3: Reductive Amination of 3,3,3-Trifluoropropanal
A. Synthesis of 3,3,3-Trifluoropropanal
-
Procedure: 3,3,3-Trifluoropropanol (1.0 eq.) is added to a solution of oxalyl chloride (1.5 eq.) in dichloromethane at -78°C under an inert atmosphere. Dimethyl sulfoxide (DMSO) (2.5 eq.) is then added dropwise, and the mixture is stirred for 30 minutes. Triethylamine (5.0 eq.) is subsequently added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is carefully removed by distillation at atmospheric pressure to yield crude 3,3,3-trifluoropropanal, which is often used immediately in the next step due to its volatility.
B. Reductive Amination
-
Procedure: To a solution of 3,3,3-trifluoropropanal (1.0 eq.) in methanol, an excess of a methanolic solution of ammonia is added at 0°C. The mixture is stirred for 30 minutes to allow for imine formation. Sodium borohydride (1.5 eq.) is then added in portions, and the reaction mixture is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with diethyl ether. The combined organic extracts are dried, and the solvent is evaporated. The resulting this compound is purified by distillation.
Route 4: Nucleophilic Substitution of 3,3,3-Trifluoropropyl Halides/Sulfonates
A. Synthesis of 3,3,3-Trifluoropropyl Tosylate
-
Procedure: To a solution of 3,3,3-trifluoropropanol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0°C, p-toluenesulfonyl chloride (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water, and the organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed to give the crude 3,3,3-trifluoropropyl tosylate, which can be purified by chromatography or used directly in the next step.
B. Amination via Gabriel Synthesis
-
Procedure: A mixture of 3,3,3-trifluoropropyl tosylate (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous dimethylformamide (DMF) is heated at 80-100°C for several hours. After cooling, the reaction mixture is poured into water, and the precipitated N-(3,3,3-trifluoropropyl)phthalimide is collected by filtration. The solid is then suspended in ethanol, and hydrazine hydrate (2.0 eq.) is added. The mixture is refluxed for 2-4 hours. After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is acidified with concentrated hydrochloric acid and then concentrated under reduced pressure. The residue is made alkaline with a concentrated sodium hydroxide solution, and the liberated this compound is extracted with diethyl ether. The organic extracts are dried and the solvent removed to give the product, which is purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
A Head-to-Head Comparison of Catalysts for the N-Arylation of 3,3,3-Trifluoropropylamine
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The 3,3,3-trifluoropropylamine scaffold is of particular interest, and its effective functionalization is crucial for the synthesis of novel pharmaceutical candidates. This guide provides a head-to-head comparison of palladium, nickel, and copper-based catalytic systems for the N-arylation of this compound, a key transformation in drug discovery.
The N-arylation of this compound presents a unique set of challenges. The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amine, making the C-N bond formation more difficult compared to its non-fluorinated analogs. Furthermore, the resulting N-(3,3,3-trifluoropropyl)aniline products can be unstable under harsh reaction conditions, particularly in the presence of strong bases.[1] Consequently, the choice of an appropriate catalyst is paramount to achieving high yields and tolerating a broad range of functional groups. This guide offers a comparative overview of the performance of palladium, nickel, and copper catalysts in this critical transformation, supported by experimental data.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various palladium, nickel, and copper catalyst systems for the N-arylation of this compound with different arylating agents.
Palladium-Catalyzed N-Arylation
Palladium catalysis is a well-established and versatile method for C-N cross-coupling reactions. For the N-arylation of this compound, palladium catalysts, particularly those employing bulky biarylphosphine ligands, have demonstrated high efficacy. A notable advantage is the ability to conduct these reactions under relatively mild conditions with weak bases like potassium phenoxide (KOPh), which helps to preserve the integrity of the base-sensitive products.[1]
| Aryl Halide/Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 0.25 mol% [Pd(allyl)Cl]₂ / 0.5 mol% AdBippyPhos | KOPh | Dioxane | 100 | 24 | 95 |
| 4-Bromoanisole | 0.25 mol% [Pd(allyl)Cl]₂ / 0.5 mol% AdBippyPhos | KOPh | Dioxane | 100 | 24 | 98 |
| 3-Chloropyridine | 0.25 mol% [Pd(allyl)Cl]₂ / 0.5 mol% AdBippyPhos | KOPh | Dioxane | 100 | 24 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | 0.5 mol% [Pd(allyl)Cl]₂ / 1.0 mol% AdBippyPhos | KOPh | Dioxane | 100 | 24 | 85 |
Nickel-Catalyzed N-Arylation
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-N cross-coupling. A key advantage of nickel is its ability to effectively activate and couple aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides. For the N-arylation of this compound, nickel catalysts can operate at room temperature for activated aryl halides, offering a milder reaction profile. For more challenging substrates or base-sensitive functional groups, a dual-base system (e.g., DBU/NaOTf) at higher temperatures can be employed.
| Aryl Halide/Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 2 mol% (PAd₂-DalPhos)Ni(o-tol)Cl | NaOtBu | Toluene | 25 | 18 | 94 |
| 4-Bromoanisole | 2 mol% (PAd₂-DalPhos)Ni(o-tol)Cl | NaOtBu | Toluene | 25 | 18 | 96 |
| 3-Chloropyridine | 2 mol% (PAd₂-DalPhos)Ni(o-tol)Cl | NaOtBu | Toluene | 25 | 18 | 88 |
| 1-Chloro-4-cyanobenzene | 2 mol% (PAd₂-DalPhos)Ni(o-tol)Cl | DBU / NaOTf | Toluene | 100 | 18 | 91 |
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation, often referred to as the Ullmann-Goldberg reaction, provides another avenue for the synthesis of N-aryl amines. While traditionally requiring harsh conditions, modern copper-catalyzed systems can proceed under milder conditions. For the N-arylation of this compound, copper catalysis has been successfully employed with arylboronic acids as the coupling partners. This approach offers an alternative to the use of aryl halides and can be advantageous in certain synthetic contexts.
| Arylboronic Acid | Catalyst System | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 20 mol% Cu(OAc)₂ | AgNO₃ / Pyridine | CH₃CN | RT | 12 | 85 |
| 4-Chlorophenylboronic acid | 20 mol% Cu(OAc)₂ | AgNO₃ / Pyridine | CH₃CN | RT | 12 | 78 |
| 3-Thienylboronic acid | 20 mol% Cu(OAc)₂ | AgNO₃ / Pyridine | CH₃CN | RT | 12 | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | 20 mol% Cu(OAc)₂ | AgNO₃ / Pyridine | CH₃CN | RT | 12 | 82 |
Visualizing the Synthetic Pathways
To illustrate the relationships between the reactants and catalysts in these transformations, the following diagrams are provided.
Caption: General reaction scheme for the catalytic N-arylation.
Caption: A typical experimental workflow for the N-arylation reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Palladium-Catalyzed N-Arylation Protocol
This protocol is a representative example for the palladium-catalyzed N-arylation of this compound with an aryl chloride.
Materials:
-
[Pd(allyl)Cl]₂
-
AdBippyPhos (Adamantyl-BippyPhos)
-
Potassium phenoxide (KOPh)
-
This compound
-
4-Chlorotoluene
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, a 4 mL vial is charged with [Pd(allyl)Cl]₂ (0.00125 mmol, 0.25 mol%), AdBippyPhos (0.0025 mmol, 0.5 mol%), and KOPh (0.7 mmol, 1.4 equiv).
-
The vial is sealed with a PTFE-lined cap and removed from the glovebox.
-
Anhydrous dioxane (1.0 mL) is added via syringe, followed by 4-chlorotoluene (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv).
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-3,3,3-trifluoropropan-1-amine.
Nickel-Catalyzed N-Arylation Protocol
This protocol is a representative example for the nickel-catalyzed N-arylation of this compound with an aryl chloride at room temperature.
Materials:
-
(PAd₂-DalPhos)Ni(o-tol)Cl
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
4-Chlorotoluene
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, a 4 mL vial is charged with (PAd₂-DalPhos)Ni(o-tol)Cl (0.01 mmol, 2 mol%) and NaOtBu (0.55 mmol, 1.1 equiv).
-
Anhydrous toluene (2.0 mL) is added, followed by 4-chlorotoluene (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv).
-
The vial is sealed and the reaction mixture is stirred at 25 °C for 18 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield N-(4-methylphenyl)-3,3,3-trifluoropropan-1-amine.
Copper-Catalyzed N-Arylation Protocol
This protocol is a representative example for the copper-catalyzed N-arylation of this compound with an arylboronic acid.
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Silver nitrate (AgNO₃)
-
Pyridine
-
This compound
-
4-Methoxyphenylboronic acid
-
4 Å Molecular sieves
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
Procedure:
-
To a reaction flask are added 4-methoxyphenylboronic acid (0.5 mmol, 1.0 equiv), Cu(OAc)₂ (0.1 mmol, 20 mol%), AgNO₃ (0.1 mmol, 20 mol%), and 4 Å molecular sieves.
-
The flask is evacuated and backfilled with nitrogen.
-
Acetonitrile (2.0 mL) is added, followed by pyridine (0.2 mmol, 40 mol%) and this compound (1.0 mmol, 2.0 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford N-(4-methoxyphenyl)-3,3,3-trifluoropropan-1-amine.
References
analysis of the pKa value of 3,3,3-Trifluoropropylamine compared to other amines
In the landscape of pharmaceutical and materials science, the basicity of amines, quantified by their pKa values, is a critical parameter influencing molecular interactions, reactivity, and physiological absorption. This guide provides a detailed comparison of the pKa value of 3,3,3-trifluoropropylamine with other relevant aliphatic amines, supported by experimental data and methodologies. The introduction of fluorine atoms into organic molecules can dramatically alter their electronic properties, and this analysis elucidates the inductive effects of a trifluoromethyl group on the basicity of a primary amine.
Quantitative Comparison of Amine pKa Values
The basicity of an amine is inversely related to the acidity of its conjugate acid; a higher pKa value for the conjugate acid corresponds to a stronger base. The table below summarizes the experimentally determined pKa values for this compound and a selection of comparable amines.
| Compound Name | Structure | pKa of Conjugate Acid |
| Ethylamine | CH₃CH₂NH₂ | 10.87[1] |
| Propylamine | CH₃CH₂CH₂NH₂ | 10.71[2][3] |
| This compound | CF₃CH₂CH₂NH₂ | 8.7 [4] |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7[5][6] |
Analysis of the Data:
The data clearly demonstrates the significant impact of fluorination on the basicity of aliphatic amines. Propylamine, a simple alkyl amine, has a pKa of 10.71[2][3]. The introduction of a highly electronegative trifluoromethyl group at the γ-position in this compound reduces the pKa to 8.7[4]. This decrease in basicity is a direct consequence of the electron-withdrawing inductive effect of the CF₃ group. The fluorine atoms pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.
This effect is even more pronounced when the trifluoromethyl group is closer to the amine functionality. In 2,2,2-trifluoroethylamine, where the CF₃ group is at the β-position, the pKa drops to 5.7[5][6]. This highlights the distance-dependent nature of the inductive effect.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values cited in this guide are typically determined using potentiometric titration, a reliable and widely used method.
Methodology:
-
Sample Preparation: A precise amount of the amine is dissolved in a suitable solvent, usually deionized water, to create a solution of known concentration.
-
Titration: A standardized solution of a strong acid, such as hydrochloric acid (HCl), is incrementally added to the amine solution.
-
pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
This method allows for the precise determination of the equilibrium constant for the dissociation of the protonated amine, which is the pKa.
Logical Relationship between Structure and Basicity
The following diagram illustrates the relationship between the chemical structure of the compared amines and their corresponding pKa values, emphasizing the role of the electron-withdrawing trifluoromethyl group.
Figure 1: A diagram illustrating the impact of fluorination on the pKa of primary amines.
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. The significant decrease in the pKa of this compound compared to its non-fluorinated analog, propylamine, is a clear demonstration of this principle. Understanding these structure-basicity relationships is crucial for designing molecules with desired ionization states at physiological pH, which in turn affects their solubility, membrane permeability, and target binding affinity. The data and methodologies presented here provide a foundational understanding for researchers working on the rational design of novel therapeutic agents and functional materials.
References
- 1. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylamine - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3,3,3-Trifluoropropylamine Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The incorporation of fluorine into metabolically labile positions of drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. The 3,3,3-trifluoropropylamine moiety, in particular, has garnered interest for its potential to improve the pharmacokinetic profile of enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of O-aryl carbamates, which feature N-alkyl substituents including the 3,3,3-trifluoropropyl group. These derivatives have been evaluated for their inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a promising therapeutic target for pain and inflammation.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potencies (IC50) of a series of N-substituted biphenyl-3-yl carbamates against rat brain FAAH. The data highlights the impact of modifying the N-alkyl substituent on the inhibitory activity, providing a clear comparison of the 3,3,3-trifluoropropyl derivative with other alkyl and cycloalkyl analogs.
| Compound ID | N-Substituent (R) | FAAH IC50 (nM) |
| 1 | n-Butyl | 150 |
| 2 | Cyclohexyl | 63 |
| 3 | 3,3,3-Trifluoropropyl | 110 |
| 4 | Benzyl | 32 |
| 5 | β-Naphthylmethyl | 5.3 |
Data synthesized from studies on O-aryl carbamate inhibitors of FAAH.
The SAR data reveals that while the 3,3,3-trifluoropropyl substituent (Compound 3 ) confers potent inhibitory activity, it is slightly less potent than the unsubstituted n-butyl analog (Compound 1 ) and the cyclohexyl derivative (Compound 2 ). The highest potency is observed with larger, more lipophilic aromatic substituents like benzyl (Compound 4 ) and β-naphthylmethyl (Compound 5 ), suggesting that the N-terminal group of these carbamates fits into a lipophilic region of the FAAH substrate-binding site.
Visualizing Structure-Activity Relationships
The logical relationship between the N-substituent and FAAH inhibitory potency can be visualized as follows:
General Workflow for SAR Studies
The process of conducting a structure-activity relationship study for novel enzyme inhibitors typically follows a structured workflow, from initial design to lead optimization.
Safety Operating Guide
Navigating the Safe Disposal of 3,3,3-Trifluoropropylamine: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. 3,3,3-Trifluoropropylamine, a key building block in many synthetic pathways, requires careful management due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound from benchtop to final disposal.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be familiar with its hazard profile and to have the appropriate personal protective equipment (PPE) readily available. The hydrochloride salt of this compound is classified with an Occupational Exposure Band (OEB) of E, corresponding to a range of exposure concentrations of ≤ 0.01 mg/m³. This underscores the need for stringent exposure controls.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Butyl rubber gloves are recommended for protection against a wide variety of chemicals, including amines and halogenated compounds.[1][2] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable. Nitrile gloves may offer splash protection but are not recommended for prolonged exposure.[1][3] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Essential to protect against splashes and vapors. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood | In case of insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials such as sawdust.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Proper Disposal Procedures for this compound
The disposal of this compound and its waste products must be conducted in compliance with all local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.
Waste Classification
While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under the "F-codes" for hazardous wastes from non-specific sources, particularly those related to spent halogenated solvents.[4][5] It is the responsibility of the waste generator to properly classify the waste in accordance with RCRA regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Segregation: Collect waste containing this compound separately from non-halogenated waste streams. This is a critical step as mixing different waste types can complicate the disposal process and increase costs.
-
Containerization:
-
Use a designated hazardous waste container that is compatible with halogenated organic compounds. The container must be in good condition, with a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added.
-
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste accumulation area that is secure and under the control of the laboratory personnel.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Complete all required hazardous waste manifests and documentation provided by the disposal company, ensuring accurate classification and quantification of the waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment, and fostering a culture of safety and responsibility in scientific research.
References
Personal protective equipment for handling 3,3,3-Trifluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,3,3-Trifluoropropylamine (CAS No. 460-39-9) and its hydrochloride salt (CAS No. 2968-33-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It is classified as an acute oral toxicant, causes skin and eye irritation, and may cause respiratory irritation.[1][2] All personnel must be thoroughly familiar with the hazards and handling procedures outlined in the Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This equipment must be worn at all times when there is a risk of exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Neoprene or Nitrile rubber). Ensure gloves are clean and free from grease or oil. | To prevent skin contact, which can cause irritation or burns.[1][3] |
| Eye and Face Protection | Tightly sealed safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye damage.[1][4] |
| Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes. | To protect against accidental spills and skin exposure.[4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used. | To prevent inhalation of vapors, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure all required PPE is correctly donned.
-
Verify that the chemical fume hood is operational and has a current certification.
-
Assemble all necessary equipment and reagents to minimize movement during the procedure.
-
Locate the nearest emergency eyewash station and safety shower.
-
Confirm that a spill kit compatible with amines is readily available.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
When not in use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents and acids.[5]
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling & Cleanup:
-
Following the procedure, decontaminate all work surfaces with a suitable cleaning agent.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels must be collected in a separate, clearly labeled solid hazardous waste container.
Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
Ensure containers are kept tightly closed and are not leaking.[1]
Disposal Procedure:
-
All waste must be disposed of through an approved hazardous waste management service.[1]
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
